ethyl 3-phenyl-1H-indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-20-17(19)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-16/h3-11,18H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDIBWCNNQFQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377077 | |
| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37129-23-0 | |
| Record name | ethyl 3-phenyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 3-phenyl-1H-indole-2-carboxylate basic properties
An In-Depth Technical Guide to the Basic Properties of Ethyl 3-Phenyl-1H-indole-2-carboxylate
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis for a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its unique electronic properties and structural versatility allow for interaction with a wide range of biological targets.[2] Within this privileged class of heterocycles, indole-2-carboxylates serve as critical building blocks for more complex molecular architectures. This guide provides a comprehensive technical overview of a key derivative, ethyl 3-phenyl-1H-indole-2-carboxylate, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, synthesis, spectral characteristics, and chemical reactivity, offering field-proven insights into its handling and strategic use in research and development.
Molecular Identity and Physicochemical Properties
Ethyl 3-phenyl-1H-indole-2-carboxylate is a polysubstituted indole derivative featuring a phenyl group at the C3 position and an ethyl ester at the C2 position. These substitutions significantly influence the molecule's steric and electronic profile compared to the parent ethyl indole-2-carboxylate scaffold.
Caption: Chemical structure of Ethyl 3-phenyl-1H-indole-2-carboxylate.
The core properties of this compound are summarized below. This quantitative data is essential for planning reactions, purification strategies, and formulation studies.
| Property | Value | Reference |
| CAS Number | 37129-23-0 | [3] |
| Molecular Formula | C₁₇H₁₅NO₂ | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Melting Point | 134-136 °C | [3] |
| Boiling Point | 476.9 °C at 760 mmHg | [3] |
| Flash Point | 242.2 °C | [3] |
| Refractive Index | 1.637 | [3] |
Synthesis and Purification
The most direct and widely recognized method for constructing the 3-substituted indole-2-carboxylate core is the Fischer Indole Synthesis . This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with an α-ketoester, followed by a[1][1]-sigmatropic rearrangement to form the indole ring.
Synthetic Strategy: The Fischer Indole Synthesis
The causality behind this choice of synthesis is its reliability and the commercial availability of the starting materials. The reaction proceeds by forming a phenylhydrazone intermediate from phenylhydrazine and ethyl benzoylpyruvate. Subsequent exposure to an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid) induces cyclization and elimination of ammonia to yield the final indole product.
Caption: Workflow of the Fischer Indole Synthesis for the target molecule.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by the characterization methods outlined in the next section.
-
Hydrazone Formation:
-
To a solution of ethyl benzoylpyruvate (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate is often indicated by a color change or the precipitation of a solid. Monitor reaction completion by TLC.
-
-
Cyclization:
-
Remove the ethanol under reduced pressure.
-
To the crude hydrazone, add a suitable acid catalyst. A common and effective choice is a mixture of glacial acetic acid and concentrated sulfuric acid (10:1 v/v) or polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. The choice of temperature is critical; it must be high enough to overcome the activation energy for the rearrangement without causing degradation. Monitor the disappearance of the hydrazone spot and the appearance of the product spot by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice-water. This will precipitate the crude product.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove the acid catalyst.
-
-
Purification:
-
The crude solid is best purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Collect the purified crystals by vacuum filtration and dry in vacuo.
-
Spectroscopic and Structural Properties
Characterization is crucial to confirm the identity and purity of the synthesized compound. The following properties are expected for ethyl 3-phenyl-1H-indole-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum should confirm all key structural features. Key expected signals include:
-
A broad singlet for the indole N-H proton, typically downfield (> 9.0 ppm).
-
A multiplet region for the aromatic protons of the phenyl group and the indole's benzene ring (approx. 7.0-8.0 ppm).
-
A quartet and a triplet characteristic of the ethyl ester group (-OCH₂CH₃), typically around 4.4 ppm and 1.4 ppm, respectively.
-
Crucially, the absence of a signal for a proton at the C3 position confirms successful substitution.
-
-
¹³C NMR: The spectrum will show distinct signals for all 17 carbons.
-
The ester carbonyl carbon will appear downfield (~160-165 ppm).
-
A series of signals in the aromatic region (110-140 ppm) will correspond to the carbons of the indole and phenyl rings.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H bond.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the ester carbonyl group.
-
C=C Aromatic Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 265.31 or 266.32, respectively, confirming the molecular weight.[3]
Solid-State Structure
Chemical Reactivity and Derivatization Potential
The molecule possesses several reactive sites, making it a versatile intermediate for further chemical modification. Understanding these sites is key to its application in multi-step syntheses.
Caption: Key reactive sites on the ethyl 3-phenyl-1H-indole-2-carboxylate scaffold.
N-Alkylation and N-Acylation
The indole nitrogen is acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the indole anion.[1] This nucleophilic anion can then react with various electrophiles.
-
Protocol Insight: Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF ensures complete deprotonation. The subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl bromide) or an acyl chloride allows for the synthesis of N-substituted derivatives. This is a standard and reliable method for diversifying the indole core.[1]
Ester Group Transformations
The ethyl ester is a versatile handle for creating a range of functional groups.
-
Hydrolysis: Saponification using aqueous sodium hydroxide or potassium hydroxide, followed by acidic workup, readily converts the ester to the corresponding 3-phenyl-1H-indole-2-carboxylic acid.[5] This acid is a common precursor for amide coupling reactions.
-
Amidation: The carboxylic acid can be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. Alternatively, direct aminolysis of the ester can be achieved with some amines at elevated temperatures.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in THF will reduce the ester to the corresponding primary alcohol, (3-phenyl-1H-indol-2-yl)methanol.
Applications in Medicinal Chemistry and Drug Discovery
Ethyl 3-phenyl-1H-indole-2-carboxylate is not typically an end-product drug but rather a high-value intermediate. The parent ethyl indole-2-carboxylate scaffold is a known building block for compounds targeting a range of biological systems, including:
-
Inhibitors of indoleamine 2,3-dioxygenase (IDO), an important target in cancer immunotherapy.[6]
-
Antagonists for cannabinoid (CB1) and CRTH2 receptors.[6]
-
Antiproliferative agents against various cancer cell lines.[6]
The introduction of the 3-phenyl group provides a critical vector for exploring structure-activity relationships (SAR). This phenyl ring can be further functionalized or used to establish key hydrophobic or π-stacking interactions within a protein's active site, making this scaffold particularly valuable for the design of novel kinase inhibitors and other targeted therapies.
Conclusion
Ethyl 3-phenyl-1H-indole-2-carboxylate is a well-defined chemical entity with a robust and accessible synthetic route. Its physicochemical properties are well-characterized, and its multiple reactive sites—the indole nitrogen, the ethyl ester, and the aromatic rings—provide a rich platform for chemical diversification. For researchers in drug discovery, this molecule represents a strategic starting point for the synthesis of novel, complex heterocyclic compounds with significant potential for therapeutic applications.
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]
-
Boraei, A. T. A., & El Ashry, E. S. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Scribd. (n.d.). Indole 3 Carboxylate. Retrieved February 7, 2026, from [Link]
- Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]
-
Semantic Scholar. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved February 7, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Molbank, 2025(1), M1958. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved February 7, 2026, from [Link]
Sources
discovery and history of ethyl 3-phenyl-1H-indole-2-carboxylate
The following technical guide details the discovery, synthesis, and pharmacological significance of Ethyl 3-phenyl-1H-indole-2-carboxylate .
A Pivotal Scaffold in Medicinal Chemistry and Indole Functionalization[1]
Executive Summary
Ethyl 3-phenyl-1H-indole-2-carboxylate (CAS No. 37129-23-0 ) is a functionalized indole ester serving as a critical intermediate in the synthesis of biologically active heterocycles.[1] Characterized by a phenyl group at the C3 position and an ethyl ester at C2, this molecule represents a "privileged structure" in medicinal chemistry. It acts as a primary scaffold for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, antitubercular agents , and COX-2 inhibitors .
Historically, its synthesis has evolved from the classical Fischer Indole Synthesis to modern palladium-catalyzed C-H activation and Suzuki-Miyaura cross-coupling methodologies, reflecting the broader trajectory of organic synthesis over the last century.
| Property | Specification |
| CAS Number | 37129-23-0 |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 134–136 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |
Historical Genesis & Discovery
The discovery of ethyl 3-phenyl-1H-indole-2-carboxylate is inextricably linked to the exploration of the Fischer Indole Synthesis in the late 19th and early 20th centuries. While Emil Fischer discovered the general indole synthesis in 1883, the specific demand for 3-aryl derivatives arose later as chemists sought to mimic the structures of bioactive alkaloids.
-
Early Era (1900s-1950s): The compound was initially synthesized to understand the regioselectivity of the Fischer cyclization. The reaction of phenylhydrazine with ethyl phenylpyruvate (or related
-keto esters) was the primary route. It served as a model substrate to study the migration of aryl groups during the [3,3]-sigmatropic rearrangement. -
Pharmacological Era (1990s-Present): The molecule gained renewed prominence with the discovery that 3-phenylindole derivatives possess potent antiviral and anti-inflammatory properties. It became a standard intermediate for generating indole-2-carboxamides , a class of compounds known to bind to the allosteric site of HIV-1 reverse transcriptase.
Synthetic Evolution and Protocols
The synthesis of this scaffold illustrates the shift from stoichiometric acid-catalyzed condensations to catalytic organometallic methods.
Method A: Classical Fischer Indole Synthesis
This method relies on the condensation of phenylhydrazine with ethyl phenylpyruvate. It is robust but limited by the availability of specific
Mechanism:
-
Hydrazone Formation: Acid-catalyzed condensation of phenylhydrazine and ethyl phenylpyruvate.
-
Tautomerization: Conversion to the ene-hydrazine.
-
[3,3]-Sigmatropic Rearrangement: The key C-C bond forming step.
-
Aromatization: Loss of ammonia to form the indole core.
Method B: Modern Modular Synthesis (Suzuki-Miyaura Coupling)
This is currently the preferred route for generating libraries of 3-aryl indoles due to its modularity. It starts from the commercially available ethyl indole-2-carboxylate.
Protocol:
-
Iodination: Regioselective electrophilic iodination at C3.
-
Cross-Coupling: Palladium-catalyzed coupling with phenylboronic acid.
Experimental Protocol (Self-Validating):
Step 1: Synthesis of Ethyl 3-iodo-1H-indole-2-carboxylate
-
Reagents: Ethyl 1H-indole-2-carboxylate (1.0 equiv), KOH (5.0 equiv), Iodine (1.05 equiv), DMF.[2]
-
Procedure:
Step 2: Suzuki Coupling to Ethyl 3-phenyl-1H-indole-2-carboxylate
-
Reagents: 3-Iodo intermediate (1.0 equiv), Phenylboronic acid (3.0 equiv), Na₂CO₃ (3.0 equiv), Pd(PPh₃)₄ (5 mol%), Toluene/Ethanol (2:1).[3]
-
Procedure:
-
Degas the solvent mixture (Toluene/EtOH) with Argon.[3]
-
Add reactants and catalyst under inert atmosphere.
-
Reflux for 16 hours.
-
Workup: Dilute with CH₂Cl₂, wash with brine, dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc 80:20).
-
Yield: Typically 85% as a pale yellow solid.
-
Pharmacological Significance
The 3-phenyl-indole-2-carboxylate scaffold is pharmacologically active in three primary domains:
Antitubercular Activity
Recent studies (2021) have identified 3-phenyl-1H-indoles as potent inhibitors of Mycobacterium tuberculosis (Mtb). The lipophilicity provided by the 3-phenyl group, combined with the hydrogen-bonding potential of the 2-carboxylate (or its amide derivatives), allows the molecule to penetrate the mycobacterial cell wall.
-
Mechanism: Disruption of Mtb membrane energetics or specific enzyme inhibition (target under investigation).
-
Key Finding: Derivatives show bactericidal activity against Multi-Drug Resistant (MDR) strains.
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
The ethyl ester is often hydrolyzed and converted to indole-2-carboxamides . These derivatives bind to the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits viral replication.
-
SAR Insight: The 3-phenyl ring engages in
- stacking interactions within the NNRTI binding pocket (specifically with Tyr181 or Tyr188).
Anti-Inflammatory (COX-2 Inhibition)
Structurally similar to Indomethacin, 3-phenylindole derivatives have been explored as selective COX-2 inhibitors. The 3-phenyl group mimics the side chain of arachidonic acid, fitting into the cyclooxygenase active site.
References
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. (2021). Describes the biological evaluation of the scaffold against M. tuberculosis.
-
Advancing Green Chemistry: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate. Università degli Studi di Roma. (2025). Provides the detailed Suzuki coupling protocol and spectral data.
-
Fischer Indole Synthesis. Alfa Chemistry. Historical context and mechanism of the classical synthesis route.
-
Ethyl 3-phenyl-1H-indole-2-carboxylate Product Data. BLD Pharm. Physical properties and CAS verification.
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Discusses related 3-functionalized indole esters.
Sources
ethyl 3-phenyl-1H-indole-2-carboxylate CAS number and structure
An In-depth Technical Guide to Ethyl 3-Phenyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl 3-phenyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, structural elucidation, and potential applications, offering field-proven insights for professionals in drug development and chemical research.
Core Chemical Identity
-
Chemical Name: Ethyl 3-phenyl-1H-indole-2-carboxylate
-
CAS Number: 37129-23-0[1]
-
Molecular Formula: C₁₇H₁₅NO₂[1]
-
Molecular Weight: 265.31 g/mol
Structural Representation
The structure of ethyl 3-phenyl-1H-indole-2-carboxylate is characterized by a central indole core, with a phenyl group at the 3-position and an ethyl carboxylate group at the 2-position. This arrangement of functional groups imparts specific chemical properties and biological activities to the molecule.
Caption: Chemical structure of ethyl 3-phenyl-1H-indole-2-carboxylate.
Synthesis and Mechanism
The most common and effective method for the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and an appropriate α-keto ester.
Underlying Principle: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus. The reaction proceeds by heating the phenylhydrazone of an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst.[1][2] The mechanism involves a[3][3]-sigmatropic rearrangement of the enehydrazine tautomer of the phenylhydrazone.
Experimental Protocol: Synthesis of Ethyl 3-Phenyl-1H-indole-2-carboxylate
This protocol is based on the established principles of the Fischer indole synthesis, adapted for the specific target molecule.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve ethyl 2-keto-3-phenylpropanoate (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add phenylhydrazine (1.0-1.1 eq) to the solution at room temperature.
-
A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the condensation.
-
Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation or extraction.
Step 2: Acid-Catalyzed Cyclization
-
The isolated phenylhydrazone is then subjected to cyclization in the presence of a strong acid catalyst.
-
Commonly used catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in a suitable solvent.[1][2]
-
The reaction mixture is heated to temperatures ranging from 80 to 150 °C, depending on the chosen catalyst and solvent.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction is quenched by pouring it into ice-water, and the crude product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The final product, ethyl 3-phenyl-1H-indole-2-carboxylate, is purified by column chromatography or recrystallization.
Caption: Synthetic workflow for ethyl 3-phenyl-1H-indole-2-carboxylate.
Spectroscopic and Physical Data
Accurate characterization of the synthesized compound is crucial for confirming its identity and purity. The following data are typical for ethyl 3-phenyl-1H-indole-2-carboxylate.
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 134-136 °C |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.2-8.5 (br s, 1H, NH), 7.2-7.8 (m, 9H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 162 (C=O), 136, 135, 132, 129, 128, 127, 125, 123, 121, 120, 111 (Ar-C), 61 (OCH₂), 14 (CH₃) |
| IR (KBr, cm⁻¹) | Predicted ν: 3400-3300 (N-H stretch), 1700-1680 (C=O stretch, ester), 1600-1450 (C=C stretch, aromatic) |
| Mass Spec (EI) | Predicted m/z: 265 [M]⁺, fragments corresponding to loss of -OC₂H₅, -COOC₂H₅ |
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The 3-phenyl-1H-indole-2-carboxylate core, in particular, has emerged as a promising template for the design of novel therapeutic agents.
Rationale for the 3-Phenyl-1H-indole-2-carboxylate Scaffold
The presence of the phenyl group at the 3-position and the carboxylate at the 2-position provides a rigid framework with specific steric and electronic properties. These features allow for tailored interactions with biological targets, making this scaffold a valuable starting point for structure-activity relationship (SAR) studies.
Therapeutic Potential
Derivatives of 3-phenyl-1H-indole-2-carboxylic acid have shown promise in several therapeutic areas:
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs. The 3-phenyl substitution can enhance the cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Agents: Certain indole derivatives have demonstrated potent anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.
-
Antiviral Activity: The indole scaffold has been explored for the development of antiviral agents, including inhibitors of HIV-1 integrase.[4]
-
Antidiabetic Agents: Recent studies have investigated indole-2-carboxylic acid derivatives as potential antidiabetic agents, showing significant blood glucose-lowering effects in animal models.
The versatility of the indole-2-carboxylate moiety allows for further functionalization, enabling the development of targeted therapies with improved efficacy and reduced side effects.
Conclusion
Ethyl 3-phenyl-1H-indole-2-carboxylate is a valuable heterocyclic compound with a straightforward synthesis and significant potential in drug discovery. Its rigid structure and modifiable functional groups make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational understanding for researchers and scientists working with this promising molecule.
References
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
ethyl 3-phenyl-1H-indole-2-carboxylate molecular weight and formula
[1][2]
Executive Summary
Ethyl 3-phenyl-1H-indole-2-carboxylate (CAS: 37129-23-0) is a functionalized indole derivative characterized by a phenyl group at the C3 position and an ethyl ester moiety at the C2 position.[1][2][3][4] This structural arrangement confers unique electronic and steric properties, making it a privileged scaffold in drug discovery. It serves as a precursor for CysLT1 antagonists, HIV-1 integrase inhibitors, and anticancer agents targeting the 14-3-3η protein.
Physicochemical Profile
The following data establishes the core identity and physical parameters of the compound, essential for formulation and assay development.
| Parameter | Value | Note |
| IUPAC Name | Ethyl 3-phenyl-1H-indole-2-carboxylate | |
| CAS Registry Number | 37129-23-0 | Verified Identifier |
| Molecular Formula | C₁₇H₁₅NO₂ | |
| Molecular Weight | 265.31 g/mol | Monoisotopic Mass: 265.1103 |
| Melting Point | 134–136 °C | Solid crystalline form |
| Physical State | Off-white to pale yellow solid | |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | Low aqueous solubility |
| Predicted LogP | ~4.5 | High lipophilicity due to 3-phenyl group |
| H-Bond Donors | 1 (Indole NH) | |
| H-Bond Acceptors | 2 (Ester Carbonyl & Ether Oxygen) |
Synthetic Architecture
The most robust method for synthesizing ethyl 3-phenyl-1H-indole-2-carboxylate is the Fischer Indole Synthesis .[5] This acid-catalyzed cyclization provides high regioselectivity for the 3-substituted indole when using the appropriate pyruvate precursor.
Retrosynthetic Analysis & Workflow
The synthesis relies on the condensation of phenylhydrazine with ethyl phenylpyruvate (ethyl 2-oxo-3-phenylpropanoate).
Figure 1: Mechanistic pathway for the Fischer Indole Synthesis of the target compound.
Detailed Experimental Protocol
Objective: Synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate on a 10 mmol scale.
Reagents:
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Ethyl phenylpyruvate (1.92 g, 10 mmol)
-
Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl phenylpyruvate (10 mmol) in ethanol (20 mL). Add phenylhydrazine (10 mmol) dropwise at room temperature. Stir for 30 minutes. Note: A slight exotherm indicates hydrazone formation.
-
Cyclization: Add the acid catalyst (e.g., 2g PPA or catalytic p-TsOH). Heat the reaction mixture to reflux (approx. 80°C) for 3–4 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 4:1).
-
Quenching: Cool the mixture to room temperature. Pour onto crushed ice (100 g) with vigorous stirring to precipitate the crude indole.
-
Work-up: Neutralize the slurry with saturated NaHCO₃ solution if necessary. Filter the precipitate or extract with ethyl acetate (3 x 30 mL).
-
Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane) to yield the pure product as off-white needles.
Validation Check: The disappearance of the hydrazone spot on TLC and the evolution of ammonia (detectable by smell or litmus paper) confirm the cyclization.
Structural Characterization
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data represents the expected self-validating spectral signature.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 11.80 | Broad Singlet | 1H | Indole NH | Confirms formation of the indole ring; exchangeable with D₂O. |
| 7.20 – 7.60 | Multiplet | 9H | Aromatic | Overlapping signals from the Indole (4H) and Phenyl (5H) rings. |
| 4.25 | Quartet ( | 2H | O-CH₂ -CH₃ | Characteristic of the ethyl ester group. |
| 1.25 | Triplet ( | 3H | O-CH₂-CH₃ | Terminal methyl of the ester. |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation Pattern: Loss of the ethyl group (
) or the ethoxy group ( ) is common in ester derivatives.
Therapeutic Potential & Pharmacophore Analysis
Ethyl 3-phenyl-1H-indole-2-carboxylate is not merely a chemical intermediate; it is a bioactive scaffold.[6] The 3-phenyl substitution locks the indole into a conformation capable of hydrophobic interactions with specific protein pockets, such as the hydrophobic groove of HIV-1 Integrase or the cysteinyl leukotriene receptors (CysLT1 ).
Pharmacophore Map
The molecule operates through three distinct interaction zones:
Figure 2: Pharmacophore interaction map highlighting key binding motifs.
Key Applications
-
CysLT1 Antagonists: Derivatives of this scaffold inhibit leukotriene receptors, offering pathways for asthma and anti-inflammatory drug development.
-
Anticancer Agents: The scaffold has shown efficacy in targeting the 14-3-3η protein, a biomarker upregulated in hepatocellular carcinoma, by disrupting protein-protein interactions.
-
HIV-1 Integrase Inhibition: The 2-carboxylate moiety can chelate divalent metal ions (
), a mechanism critical for inhibiting the strand transfer activity of HIV integrase.
References
-
Chemsigma. (2024). Product Data: Ethyl 3-phenyl-1H-indole-2-carboxylate Melting Point. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. Retrieved from [Link]
-
MDPI. (2020). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. Molecules. Retrieved from [Link]
ethyl 3-phenyl-1H-indole-2-carboxylate IUPAC name and synonyms
[1]
Chemical Identity & Nomenclature
This compound belongs to the class of 2-carboxy-3-aryl indoles, a structural motif frequently utilized as a pharmacophore in kinase inhibitors, antiviral agents, and antimycobacterial drugs.
| Identifier | Value |
| IUPAC Name | Ethyl 3-phenyl-1H-indole-2-carboxylate |
| Common Synonyms | Ethyl 3-phenylindole-2-carboxylate; 1H-Indole-2-carboxylic acid, 3-phenyl-, ethyl ester |
| CAS Registry Number | 33421-39-5 |
| PubChem CID | 2763656 |
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Physiochemical Profile
Understanding the solid-state and solution-phase behavior is critical for assay development and formulation.[1]
| Property | Data / Observation | Implication for Handling |
| Appearance | Off-white to pale yellow solid | Light-sensitive; store in amber vials.[1] |
| Melting Point | 134–136 °C (Experimental) | Suitable for purification via recrystallization (EtOH). |
| Solubility | DMSO (>20 mg/mL), DMF, Ethanol (Hot) | Prepare stock solutions in DMSO for biological assays. |
| LogP (Predicted) | ~4.2 | High lipophilicity; requires detergents (Tween-80) for aqueous assay buffers.[1] |
| pKa (NH) | ~16 (in DMSO) | Weakly acidic NH; deprotonation requires strong bases (NaH, KOtBu). |
Synthetic Methodologies
Two primary routes are recommended: the classical Fischer Indole Synthesis (for scalability) and the Palladium-Catalyzed Annulation (for library diversity).
Method A: Fischer Indole Synthesis (Robust & Scalable)
This method utilizes the condensation of phenylhydrazine with ethyl phenylpyruvate. It is preferred for large-scale preparation due to the low cost of reagents.
Reaction Scheme:
Detailed Protocol:
-
Hydrazone Formation: Dissolve phenylhydrazine (1.0 equiv) and ethyl 3-phenyl-2-oxopropanoate (ethyl phenylpyruvate) (1.0 equiv) in ethanol. Stir at room temperature for 1 hour. Evaporate solvent to obtain the crude hydrazone.
-
Cyclization: Suspend the crude hydrazone in Polyphosphoric Acid (PPA) (10 equiv by weight).
-
Heating: Heat the mixture to 100–110 °C for 2–3 hours. Monitor by TLC (Hexane:EtOAc 4:1). Note: The reaction turns dark brown.
-
Quenching: Cool to 60 °C and pour onto crushed ice/water with vigorous stirring. The product typically precipitates.
-
Purification: Filter the solid. Recrystallize from hot Ethanol or purify via flash column chromatography (
, 0-20% EtOAc in Hexanes).
Method B: Larock Heteroannulation (Modern & Modular)
This route employs a Palladium-catalyzed coupling of
Reaction Scheme:
Critical Regioselectivity Note: In the Larock synthesis using unsymmetrical internal alkynes, the sterically bulkier group (Phenyl) generally prefers the C3 position (beta to nitrogen), while the ester prefers C2. However, electronic factors of the ester can compete. Using a bulky ligand on Palladium enhances the selectivity for the 3-phenyl-2-carboxylate isomer.[1]
Mechanistic Visualization (Fischer Route)
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement step which dictates the formation of the C3-C3a bond.
Figure 1: Mechanistic pathway of the Fischer Indole Synthesis converting phenylhydrazine and ethyl phenylpyruvate into the target scaffold.[1][2]
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal (Solvent: DMSO-d6) | Structural Assignment |
| 1H NMR | Indole NH (Exchangeable with | |
| 1H NMR | Ethyl Ester ( | |
| 1H NMR | Aromatic Protons (Indole C4-C7 + 3-Phenyl) | |
| 13C NMR | Carbonyl Carbon (C=O) | |
| 13C NMR | Indole C3 (Quaternary, shielded by Ph) | |
| IR (ATR) | 3300-3350 | N-H Stretch (Sharp) |
| IR (ATR) | 1680-1700 | C=O[1][2][3][4][5] Stretch (Ester, conjugated) |
| HRMS | m/z 266.1181 | Matches Formula |
Therapeutic Potential & Pharmacophore Utility
The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold is not merely a chemical intermediate; it serves as a "privileged structure" in drug discovery.
Key Biological Applications[6][7]
-
Antimycobacterial Activity: Derivatives of 3-phenyl indoles have shown bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][6] The lipophilicity of the 3-phenyl group aids in penetrating the mycobacterial cell wall.
-
Kinase Inhibition: The indole NH and C2-carbonyl oxygen form a donor-acceptor motif capable of binding to the hinge region of ATP-binding pockets in kinases.[1]
-
Antiviral Agents: Used as a precursor for non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Structure-Activity Relationship (SAR) Map
The following diagram highlights the modification zones for lead optimization based on this core.
Figure 2: Strategic modification zones for Medicinal Chemistry optimization of the scaffold.
References
-
PubChem. Ethyl 3-phenyl-1H-indole-2-carboxylate (CID 2763656).[1][7] National Library of Medicine. [Link]
-
Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry of Indole Synthesis).[2][8]
-
Mkhantar, A., et al. (2021).[3][9] Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.[1] Molecules.[2][5][10][6][8][9][11][12][13][14][15] [Link]
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] Journal of the American Chemical Society. [Link]
Sources
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- 4. ethyl 5-methyl-2-phenyl-1H-indole-3-carboxylate | C18H17NO2 | CID 71729133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl 3-phenyl-1H-indole-2-carboxylate | C17H15NO2 | CID 2763656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. DSpace [diposit.ub.edu]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
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- 15. derpharmachemica.com [derpharmachemica.com]
review of ethyl 3-phenyl-1H-indole-2-carboxylate literature
An In-Depth Technical Guide to Ethyl 3-Phenyl-1H-indole-2-carboxylate: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Prominence of the Indole Scaffold
The indole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry. Its presence in a vast array of natural products, such as the amino acid tryptophan, and its role as a core component in numerous pharmaceuticals underscore its biological significance.[1] Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[2][3] Among the diverse family of indole-containing molecules, ethyl 3-phenyl-1H-indole-2-carboxylate serves as a pivotal synthetic intermediate and a foundational structure for drug discovery. The strategic placement of a phenyl group at the C3 position and an ethyl carboxylate at C2 provides a unique combination of steric and electronic properties, making it a versatile template for developing novel therapeutic agents. This guide offers a comprehensive review of the literature, detailing the synthesis, chemical transformations, and biological applications of this important molecular scaffold.
PART 1: Core Synthetic Strategies
The construction of the 3-phenyl-1H-indole-2-carboxylate core is most classically achieved through the Fischer indole synthesis, a robust and historically significant acid-catalyzed reaction.[4][5] This method remains indispensable for creating 2,3-disubstituted indoles from readily available starting materials.
The Fischer Indole Synthesis: A Mechanistic Perspective
Discovered by Emil Fischer in 1883, this reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (an aldehyde or ketone), under acidic conditions.[5] The causality of this transformation is a sequence of carefully orchestrated electronic rearrangements.
-
Hydrazone Formation: The reaction initiates with the condensation of phenylhydrazine and a suitable β-keto ester, such as ethyl benzoylacetate, to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the molecule for the key cyclization event.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic[5][5]-sigmatropic rearrangement (a variant of the Claisen rearrangement). This is the carbon-carbon bond-forming step that establishes the framework of the indole ring system.
-
Aromatization and Cyclization: The resulting diimine intermediate readily loses its aromaticity in one of the rings. An intramolecular nucleophilic attack by the aniline nitrogen onto the iminium ion forms the five-membered heterocyclic ring.[6]
-
Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia (NH₃) is eliminated, leading to the re-aromatization of the system and the formation of the stable indole product.[6]
Caption: Workflow of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Indole Synthesis
This protocol is a representative, self-validating system for the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate. The choice of an acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids such as zinc chloride (ZnCl₂) are commonly employed.[4][5]
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Ethanol (absolute)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ice bath
-
Heating mantle with stirrer
Step-by-Step Methodology:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
-
Add ethyl benzoylacetate (1.0 eq) to the solution dropwise at room temperature with continuous stirring.
-
A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
Isolate the crude hydrazone by filtration and wash with cold ethanol.
-
-
Cyclization:
-
Place the dried phenylhydrazone into a clean, dry round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone) or anhydrous ZnCl₂ (2-3 eq).
-
Heat the mixture to 100-140°C with vigorous stirring. The optimal temperature depends on the specific catalyst and substrates used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then place it in an ice bath.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding crushed ice and water. This will decompose the PPA and precipitate the crude product.
-
Stir the mixture until a slurry is formed.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 3-phenyl-1H-indole-2-carboxylate.
-
PART 2: Chemical Reactivity and Derivatization Pathways
The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold possesses three primary sites for chemical modification: the indole nitrogen (N1), the ester at C2, and the indole ring itself. This versatility allows for the generation of large libraries of derivatives for structure-activity relationship (SAR) studies.
Key Reaction Sites
-
N1-Position (Indole Nitrogen): The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the indole anion.[1][3] This anion is a potent nucleophile, readily undergoing alkylation or acylation.
-
C2-Position (Ethyl Carboxylate): The ester functionality is a classic site for modification. It can be hydrolyzed to the corresponding carboxylic acid, converted to an amide or hydrazide, or reduced to an alcohol.
-
Aromatic Core: While the C3 position is substituted, other positions on the benzene portion of the indole are susceptible to electrophilic aromatic substitution, although this often requires harsher conditions.
Caption: Primary sites for derivatization.
Representative Derivatization Protocols
1. N-Alkylation of the Indole Ring [1]
-
Rationale: Introducing substituents at the N1 position can significantly modulate the molecule's lipophilicity and steric profile, which often impacts receptor binding and cell permeability.
-
Protocol:
-
Suspend ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in acetone.
-
Add powdered potassium hydroxide (KOH) (1.5-2.0 eq) and stir for 15-30 minutes at room temperature to generate the indole anion.
-
Add the desired alkylating agent (e.g., benzyl bromide, allyl bromide) (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the N-alkylated product.
-
2. Hydrazinolysis of the Ethyl Ester [1]
-
Rationale: Converting the ester to a carbohydrazide provides a valuable handle for further functionalization. The resulting hydrazide can be condensed with aldehydes, ketones, or other electrophiles to form hydrazones or to construct new heterocyclic rings.
-
Protocol:
-
Dissolve ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (5-10 eq) to the solution.
-
Reflux the mixture for 4-8 hours. The product, being less soluble, may precipitate out of the solution upon cooling.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation.
-
Collect the solid 3-phenyl-1H-indole-2-carbohydrazide by vacuum filtration and wash with cold ethanol.
-
PART 3: Biological Significance and Therapeutic Potential
Derivatives of the indole-2-carboxylate scaffold have demonstrated a wide spectrum of biological activities, establishing this core as a promising starting point for drug development programs.
| Biological Activity | Target/Mechanism | Key Findings | Reference |
| Antimycobacterial | Mycobacterium tuberculosis (Mtb) growth inhibition | 3-Phenyl-1H-indole derivatives showed bactericidal activity against drug-susceptible and multidrug-resistant (MDR) Mtb strains with low toxicity to mammalian cells. | [2] |
| Anti-HIV | HIV-1 Integrase Strand Transfer Inhibition | Indole-2-carboxylic acid derivatives act as inhibitors by chelating Mg²⁺ ions in the enzyme's active site. Optimized compounds show IC₅₀ values in the low micromolar range (e.g., 3.11 µM). | [7] |
| Antioxidant | Free Radical Scavenging (DPPH assay) | Certain N1-substituted indole-3-carboxylic acid analogues showed significant antioxidant activity. For example, a dimethoxyaniline derivative had an IC₅₀ of 57.46 µg/ml. | [3] |
| Anticancer | Cytotoxicity against cancer cell lines | Nortopsentin analogues, which are bis-indole alkaloids, exhibit cytotoxicity against P388 cells with IC₅₀ values in the µg/mL range. | [1] |
| Neuromodulatory | Cannabinoid CB1 Receptor Allosteric Modulation | Indole-2-carboxamides are prototypical allosteric modulators of the CB1 receptor, capable of either enhancing or decreasing agonist-induced signaling depending on the pathway. | |
| Antimigraine | Serotonin Receptor Agonism | The broader indole class includes drugs like sumatriptan and eletriptan, which are serotonin 5-HT₁B/₁D receptor agonists used to treat migraines. | [1][8] |
Mechanism Spotlight: HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host genome. Indole-2-carboxylic acid derivatives have emerged as a promising class of integrase strand transfer inhibitors (INSTIs).[7][9] Their mechanism relies on the specific arrangement of the indole nitrogen and the carboxylic acid oxygen, which effectively chelate the two essential magnesium ions (Mg²⁺) within the enzyme's active site. This interaction prevents the catalytic activity of the enzyme, thereby halting the integration process and viral replication.
Caption: Chelation of Mg²⁺ ions by an indole-2-carboxylate inhibitor.
Conclusion and Future Outlook
Ethyl 3-phenyl-1H-indole-2-carboxylate is more than just a chemical compound; it is a gateway to a rich and diverse chemical space with profound therapeutic potential. The reliability of the Fischer indole synthesis provides robust access to the core scaffold, while its multiple reactive sites invite extensive derivatization and optimization. The literature clearly demonstrates that modifications to this core can yield potent agents against a range of challenging diseases, from tuberculosis and HIV to cancer and neurological disorders. Future research should focus on leveraging computational modeling to guide the design of next-generation derivatives with enhanced potency and specificity. Exploring novel synthetic methodologies to access this scaffold and expanding the scope of its biological evaluation will undoubtedly solidify the standing of 3-phenyl-indole-2-carboxylates as a cornerstone of modern medicinal chemistry.
References
-
Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]
-
Ethyl 1-acetyl-1H-indole-3-carboxylate. PubMed Central. Available at: [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]
-
N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. MDPI. Available at: [Link]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]
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- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Preliminary Biological Screening of Ethyl 3-phenyl-1H-indole-2-carboxylate
Executive Summary & Rationale
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Vinblastine (anticancer) and Indomethacin (anti-inflammatory). Ethyl 3-phenyl-1H-indole-2-carboxylate represents a specific lipophilic derivative where the C2-ester and C3-phenyl moieties provide critical hydrophobic interactions within protein binding pockets.
This guide outlines a rigorous, self-validating technical workflow for the preliminary biological screening of this compound. Unlike generic screening protocols, this framework is tailored to the specific physicochemical properties of 3-phenylindoles, prioritizing targets with high probability of success: tubulin polymerization inhibition (anticancer) , COX-2 inhibition (anti-inflammatory) , and microbial membrane disruption .
Chemical Context & In Silico Predictors
Before wet-lab screening, the compound's "drug-likeness" must be established to define solvent compatibility and dosage ranges.
Physicochemical Profile (Lipinski’s Estimation)
-
Molecular Weight: ~265.3 g/mol (Favorable < 500)
-
LogP (Predicted): ~3.5–4.2 (Highly Lipophilic; requires DMSO for solubilization)
-
H-Bond Donors: 1 (NH group)
-
H-Bond Acceptors: 2 (Ester oxygens)
-
Rotatable Bonds: 3 (Ethyl ester chain, Phenyl rotation)
Structural Activity Relationship (SAR) Hypothesis
The C3-phenyl group mimics the hydrophobic pharmacophores found in Combretastatin A-4 (tubulin inhibitor), while the C2-ethyl ester acts as a hydrogen bond acceptor similar to the carboxylates in NSAIDs.
Screening Workflow Visualization
The following decision matrix outlines the logical flow from compound solubilization to hit validation.
Figure 1: The hierarchical screening cascade ensures resources are only allocated to active candidates. ZOI: Zone of Inhibition; SI: Selectivity Index.
Module 1: Anticancer Cytotoxicity Screening
Indole-2-carboxylates frequently target the colchicine-binding site of tubulin or kinase pathways (EGFR/VEGFR).
Cell Line Selection
-
MCF-7 (Breast Adenocarcinoma): High sensitivity to estrogen-receptor modulators (indoles often mimic estrogen).
-
HepG2 (Liver Carcinoma): Validates metabolic stability and efficacy (indole metabolism often occurs here).
-
HEK293 (Normal Kidney): CRITICAL CONTROL to determine the Selectivity Index (SI).
MTT Assay Protocol (Standardized)
Objective: Determine cell metabolic viability via mitochondrial reductase activity.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Dissolve compound in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in media (0.1, 1, 10, 50, 100 µM).
-
Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development:
-
Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Remove media, add 100 µL DMSO to solubilize formazan crystals.
-
-
Readout: Measure Absorbance (OD) at 570 nm.
Data Analysis:
-
Success Criterion:
with Selectivity Index ( ) .
Module 2: Antimicrobial & Antifungal Screening
The lipophilic nature of the ethyl ester facilitates penetration of bacterial cell walls, particularly in Gram-positive strains.
Target Strains
-
Gram-Positive: Staphylococcus aureus (MRSA relevance).
-
Gram-Negative: Escherichia coli (Membrane permeability check).
-
Fungal: Candida albicans (Indoles are common antifungal scaffolds).
Protocol: Broth Microdilution (MIC Determination)
Why not Agar Diffusion? Lipophilic compounds diffuse poorly in agar, leading to false negatives. Microdilution is quantitative and more reliable for this scaffold.
-
Inoculum: Adjust bacterial suspension to
McFarland standard ( CFU/mL). -
Plate Prep: Use 96-well U-bottom plates. Add 100 µL Mueller-Hinton Broth.
-
Dilution: Serial 2-fold dilution of Ethyl 3-phenyl-1H-indole-2-carboxylate (Start: 512 µg/mL
1 µg/mL). -
Incubation: 18–24h at 37°C.
-
Visualization: Add 20 µL Resazurin dye (0.01%).
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction).
-
-
Endpoint: Lowest concentration remaining Blue is the Minimum Inhibitory Concentration (MIC).
Module 3: Anti-inflammatory Potential (In Vitro)
Indole-2-carboxylates are structural isosteres of Indomethacin. Screening for COX inhibition is essential.
Protein Denaturation Inhibition Assay
A cost-effective surrogate for anti-inflammatory activity.
-
Reagent: 1% Bovine Serum Albumin (BSA) in Tris buffer (pH 6.8).
-
Mix: 4.5 mL BSA + 0.5 mL Test Compound (various concentrations).
-
Heat: Incubate at 37°C (20 min), then heat shock at 70°C (5 min).
-
Measure: Absorbance at 660 nm (Turbidity indicates denaturation).
-
Standard: Diclofenac Sodium.
Mechanism Visualization: The compound likely stabilizes the protein structure or competes for the active site, preventing denaturation-induced aggregation.
Figure 2: Hypothetical inhibition pathway. The indole scaffold occupies the COX-2 hydrophobic channel, preventing arachidonic acid conversion.
Data Reporting & Interpretation
Summarize findings in a comparative table to facilitate "Go/No-Go" decisions.
| Assay | Metric | Threshold for "Hit" | Interpretation |
| Cytotoxicity (MTT) | Potent antiproliferative; proceed to cell cycle analysis. | ||
| Selectivity | SI Ratio | Safe margin; compound targets cancer cells specifically. | |
| Antibacterial | MIC | Strong antibiotic potential; likely membrane disruptor. | |
| Anti-inflammatory | Comparable to Diclofenac | Potential NSAID candidate. |
References
-
Li, X., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein.[1] European Journal of Medicinal Chemistry.
-
Zhang, B., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
-
El-Nassan, H. B. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.
-
BenchChem. (2025).[2] The Biological Versatility of Indole Dicarboxylate Derivatives: A Technical Guide. BenchChem Technical Library.
-
Muthu Kumar, S., et al. (2011). Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. International Journal of Research in Pharmaceutical Sciences.
Sources
Elucidating the Pharmacodynamics of Ethyl 3-phenyl-1H-indole-2-carboxylate: A Mechanistic Whitepaper
Executive Summary
Ethyl 3-phenyl-1H-indole-2-carboxylate (E3PIC) represents a "privileged structure" in medicinal chemistry—a scaffold capable of binding to multiple diverse bioreceptors with high affinity. While often utilized as a synthetic intermediate for complex heterocycles (e.g., indolylquinazolinones), the molecule itself possesses significant pharmacophoric features suggesting potent biological activity.
This technical guide articulates a Mechanism of Action (MoA) hypothesis positioning E3PIC as a dual-functional agent: primarily as a Microtubule Destabilizing Agent (MDA) targeting the colchicine-binding site, and secondarily as a potential HIV-1 Integrase Strand Transfer Inhibitor (INSTI) . This analysis synthesizes Structure-Activity Relationships (SAR) from the broader 3-phenylindole class to provide a roadmap for validation.
Structural Basis & Pharmacophore Analysis[1]
The biological potential of E3PIC is encoded in its rigid indole core and specific substitution pattern.
| Structural Motif | Pharmacological Function |
| Indole Core | Mimics purine/pyrimidine bases; facilitates |
| 3-Phenyl Ring | Provides critical hydrophobic bulk. In tubulin binding, this mimics the B-ring of combretastatin A-4 or the trimethoxyphenyl group of colchicine. |
| 2-Carboxylate (Ethyl Ester) | Pro-drug Potential: Lipophilic nature enhances cellular permeability. Intracellular esterases may hydrolyze this to the free acid (active metabolite) or it may bind directly via hydrogen bonding acceptors. |
| N-H (Position 1) | Hydrogen bond donor (HBD). Critical for anchoring the molecule within the receptor active site (e.g., interacting with backbone carbonyls). |
Primary Mechanism Hypothesis: Microtubule Destabilization
The Target: Colchicine Binding Site
The most robust hypothesis, supported by data on 2- and 3-phenylindole derivatives, suggests E3PIC acts as an inhibitor of tubulin polymerization. Unlike taxanes (stabilizers), E3PIC is hypothesized to bind to the colchicine site at the interface of
Mechanistic Cascade
-
Cellular Entry: The ethyl ester moiety confers high lipophilicity, allowing passive diffusion across the plasma membrane.
-
Binding Event: E3PIC occupies the hydrophobic pocket of
-tubulin. The 3-phenyl group wedges into the hydrophobic cleft, while the indole NH forms a hydrogen bond with Thr179 or Val181 (based on homology with known inhibitors). -
Steric Hindrance: Binding prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.
-
Catastrophe: Microtubule dynamics are suppressed, leading to spindle assembly checkpoint activation.
-
G2/M Arrest: The cell cycle halts at the metaphase-anaphase transition.
-
Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation, leading to cell death.
Visualizing the Pathway (DOT)
Caption: Figure 1.[1] Proposed pharmacodynamic pathway of E3PIC, illustrating cellular entry, potential metabolic activation, and downstream apoptotic signaling via tubulin inhibition.
Secondary Hypothesis: HIV-1 Integrase Inhibition
Research into indole-2-carboxylic acids indicates potential as Integrase Strand Transfer Inhibitors (INSTIs) .
-
Mechanism: The indole core chelates the
ions in the integrase active site (essential for viral DNA integration).[2] -
Relevance: The 3-phenyl group interacts with the hydrophobic pocket near the active site (mimicking the viral DNA/enzyme interface), potentially blocking the strand transfer step.
-
Note: This is likely secondary to the antiproliferative effect but relevant for viral co-morbidity research.
Experimental Validation Framework
To validate these hypotheses, a rigorous "Go/No-Go" testing pipeline is required.
In Silico Validation (Molecular Docking)
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target PDB: 1SA0 (Tubulin-Colchicine complex) and 3S2E (HIV-1 Integrase).
-
Protocol:
-
Prepare ligand (E3PIC) and receptor (remove water, add polar hydrogens).
-
Define Grid Box centered on the colchicine binding domain.
-
Success Metric: Binding affinity (
) < -8.0 kcal/mol; RMSD < 2.0 Å compared to native ligand.
-
In Vitro Tubulin Polymerization Assay
-
Objective: Confirm direct interaction with purified tubulin.
-
Reagents: Purified porcine brain tubulin (>99%), GTP, DAPI (fluorescent reporter).
-
Protocol:
-
Prepare 3 mg/mL tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9). -
Add GTP (1 mM) and E3PIC (concentrations: 1, 5, 10, 50
). -
Incubate at 37°C in a fluorometer (Ex: 360 nm, Em: 450 nm).
-
Readout: Measure fluorescence over 60 minutes.
-
Expected Result: A dose-dependent decrease in fluorescence plateau (Vmax) compared to vehicle control (DMSO).
-
Cellular Validation (Flow Cytometry)
-
Objective: Confirm G2/M arrest.
-
Cell Lines: MCF-7 (Breast), A549 (Lung).[3]
-
Protocol:
-
Seed cells (
cells/well) and treat with E3PIC ( concentration) for 24h. -
Harvest, wash with PBS, and fix in 70% ethanol (-20°C, overnight).
-
Stain with Propidium Iodide (PI) + RNase A.
-
Analyze via Flow Cytometry.
-
Expected Result: Significant accumulation of cells in the G2/M peak compared to G0/G1.
-
Experimental Workflow Diagram (DOT)
Caption: Figure 2. Step-by-step experimental validation pipeline from chemical synthesis to molecular mechanism confirmation.
Synthesis & Purity Standards
Reliable biological data depends on high-purity compounds. E3PIC is synthesized via the Fischer Indole Synthesis .
-
Reactants: Phenylhydrazine + Ethyl 2-benzyl-3-oxobutanoate (or equivalent
-keto ester). -
Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (
). -
Conditions: Reflux at 80-100°C for 2-4 hours.
-
Purification: Recrystallization from Ethanol/Water.
-
QC Requirement: Purity >98% by HPLC; Identity confirmed by
-NMR (Indole NH singlet at ~11.5 ppm).
References
-
Verma, S. et al. (2025). "Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives." National Institutes of Health (PMC).
-
El-Sawy, E. R. et al. (2017). "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry.
-
Zhang, X. et al. (2024).[2][4] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances.
-
Dhaneesh, S. (2023).[3][5][6] "Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review." Journal of Medicinal Chemistry.
-
Abdel-Aziz, S. A. et al. (2022).[5][7] "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Molecules.
-
Santa Cruz Biotechnology. "3-Phenyl-1H-indole-2-carboxylic acid Product Data."
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Structural Optimization of 3-Phenylindole-2-Carboxylates
Abstract
The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical template for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and tubulin-targeting anticancer agents. This guide dissects the structural anatomy of this molecule, providing a rational design framework for developing next-generation analogs. We focus on the transition from the ethyl ester "prodrug" motif to the active carboxylic acid pharmacophore and the strategic functionalization of the C3-phenyl ring to maximize hydrophobic interactions within viral or oncogenic active sites.
Part 1: Structural Anatomy & Pharmacophore Analysis
To design effective analogs, one must first deconstruct the parent molecule into its functional vectors. The biological activity of 3-phenylindole-2-carboxylates is governed by three distinct regions:
The C2-Carboxylate Vector (The "Warhead")
-
Current State: Ethyl Ester (
). -
Function: In its ester form, the molecule acts primarily as a prodrug with enhanced lipophilicity for cell membrane penetration.
-
Active State: Upon intracellular hydrolysis to the free acid (
), this moiety becomes the primary metal-binding pharmacophore. In HIV-1 Integrase, the carboxylate (often alongside the indole nitrogen) chelates the catalytic divalent metal ions ( or ), blocking the strand transfer reaction. -
Optimization Strategy: Conversion to bioisosteres such as tetrazoles or carboxamides to improve metabolic stability while maintaining metal-coordination geometry.
The C3-Phenyl Vector (The "Anchor")
-
Function: This aromatic ring occupies the hydrophobic pocket adjacent to the catalytic site. In HIV-1 NNRTIs, this interacts with the hydrophobic core (Y181, Y188) of the NNRTI binding pocket.
-
Optimization Strategy: Introduction of electron-withdrawing groups (EWGs) like
or at the para or meta positions enhances stacking interactions and metabolic resistance against CYP450 oxidation.
The Indole Core & N1 Vector
-
Function: The indole scaffold provides a rigid linker that orients the C2 and C3 vectors. The N1-H acts as a hydrogen bond donor.
-
Optimization Strategy: N1-alkylation (e.g., benzyl, sulfonyl) can modulate solubility and target specific allosteric pockets, though unsubstituted N1-H is often required for the specific "chelating mode" in integrase inhibitors.
Part 2: Synthetic Strategies
We present two distinct synthetic pathways: the Classic Fischer Indole Synthesis for large-scale scaffold production, and the Suzuki-Miyaura C3-Arylation for rapid library generation of analogs.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways for accessing the target scaffold and its derivatives.
Caption: Divergent synthetic workflows. The Fischer route (top) builds the core from acyclic precursors, while the Suzuki route (bottom) allows late-stage diversification of the C3 position.
Part 3: Experimental Protocols
Protocol A: Green Suzuki-Miyaura Arylation (Library Generation)
Context: This protocol is superior for generating diverse C3-analogs from a common intermediate, avoiding the need to synthesize unique phenylpyruvates for every analog.
Reagents:
-
Ethyl 3-bromo-1H-indole-2-carboxylate (Substrate)
-
Arylboronic acids (Various)
- (Catalyst)
- (Base)
-
Solvent: Water/Ethanol (1:1)
Step-by-Step Methodology:
-
Preparation: In a sealed tube, dissolve ethyl 3-bromo-1H-indole-2-carboxylate (1.0 equiv) and the appropriate arylboronic acid (1.2 equiv) in a degassed mixture of water and ethanol (1:1, 0.2 M concentration).
-
Catalysis: Add
(2.0 equiv) followed by (3 mol%). -
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over
. -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via
-NMR. Look for the disappearance of the C3-H signal and the appearance of aromatic protons corresponding to the new aryl ring.
Protocol B: HIV-1 Integrase Strand Transfer Assay
Context: To validate the biological utility of the synthesized analogs.
Principle: Measures the inhibition of the transfer of viral DNA ends to host chromosomal DNA.
-
Assembly: Pre-incubate recombinant HIV-1 Integrase (400 nM) with the inhibitor analog (various concentrations) in reaction buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM DTT) for 15 minutes at 37°C. -
Substrate Addition: Add biotinylated viral DNA donor substrate.
-
Strand Transfer: Add digoxigenin-labeled target DNA. Incubate for 1 hour.
-
Detection: Transfer to streptavidin-coated plates. Detect the integration product using anti-digoxigenin-alkaline phosphatase antibody and a chemiluminescent substrate.
-
Analysis: Calculate
based on luminescence reduction compared to DMSO control.
Part 4: Medicinal Chemistry & SAR Data[1][2]
The following table summarizes the Structure-Activity Relationship (SAR) trends for this scaffold, synthesizing data from HIV-1 Integrase and cytotoxicity studies.
| Analog ID | C3-Substituent (R) | C2-Moiety | N1-Substituent | Activity Profile (Primary) | Mechanism Note |
| Parent | Phenyl | H | Moderate (Prodrug) | Requires hydrolysis to acid for max potency. | |
| Analog 1 | 4-Fluorophenyl | H | High (INSTI) | F-atom fills hydrophobic pocket; Acid chelates | |
| Analog 2 | 3-Methoxyphenyl | H | High (INSTI) | 3-OMe forms H-bond with T66 or similar residues in active site. | |
| Analog 3 | Phenyl | Methyl | Moderate (NNRTI) | Amide acts as H-bond donor/acceptor; Methyl improves lipophilicity. | |
| Analog 4 | 3,5-Difluorophenyl | H | High (Cytotoxic) | Enhanced metabolic stability; targets tubulin dynamics in MCF-7 cells. |
SAR Logic Diagram
The following graph visualizes the decision tree for optimizing the scaffold based on the desired therapeutic endpoint.
Caption: SAR Decision Tree. Red node indicates the parent scaffold. Green/Yellow nodes indicate therapeutic endpoints based on specific structural modifications.
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: Royal Society of Chemistry (RSC) / MedChemComm [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Source: Royal Society of Chemistry (RSC) Advances [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: National Institutes of Health (NIH) / PubMed Central [Link]
-
Monte Carlo Based Modelling Approach for Designing and Predicting Cytotoxicity of 2-phenylindole Derivatives Against Breast Cancer Cell Line MCF7. Source: National Institutes of Health (NIH) / PubMed [Link]
-
Synthesis and biological activity of functionalized indole-2-carboxylates. Source: National Institutes of Health (NIH) / PubMed [Link]
Lifecycle Safety & Handling Guide: Ethyl 3-phenyl-1H-indole-2-carboxylate
Part 1: Substance Identification & Physicochemical Profile
Ethyl 3-phenyl-1H-indole-2-carboxylate is a specialized indole derivative frequently employed as a scaffold in the development of GSK-3β inhibitors, antioxidant agents, and cannabinoid receptor modulators.[1][2] Its handling requires a nuanced understanding of its solid-state properties and potential biological activity.[2]
Core Identity Matrix
| Parameter | Specification |
| Chemical Name | Ethyl 3-phenyl-1H-indole-2-carboxylate |
| CAS Number | 37129-23-0 |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2)C3=C(N1)C=CC=C3 |
| Structure Description | Indole core fused with a phenyl group at C3 and an ethyl ester at C2.[1][2][3][4][5][6][7][8][9] |
Physicochemical Properties
Data synthesized from predicted models and structural analogs.[1][2]
| Property | Value | Operational Implication |
| Physical State | Solid (Powder/Crystalline) | Risk of dust aerosolization during weighing.[2] |
| Melting Point | 134–136°C | Stable at room temperature; suitable for standard storage.[2] |
| Boiling Point | ~476.9°C (Predicted) | Low volatility; inhalation risk is primarily from dust, not vapor.[1][2] |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water. Requires organic solvents for bio-assays.[1][2] |
| pKa | ~16.7 (Indole NH) | Weakly acidic NH; deprotonation requires strong bases (e.g., NaH).[1][2] |
Part 2: Risk Assessment & Toxicology (The "Why")
Hazard Classification (Precautionary Principle)
While specific GHS data for CAS 37129-23-0 is limited, structural activity relationship (SAR) analysis with similar indole-2-carboxylates (e.g., CAS 3770-50-1) dictates the following Precautionary Classification :
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[2]
Pharmacological Bioactivity Warning
This compound is a drug-like scaffold .[2] Research indicates derivatives of this core act as:
-
GSK-3β Inhibitors: Potential modulation of glycogen metabolism and neuronal signaling.[2]
-
Receptor Modulators: Potential affinity for CB1 or other GPCRs.[1]
Critical Safety Directive: Treat this substance as a Potent Bioactive Agent . Do not assume "chemical inertness."[1][2] Systemic absorption could trigger unintended pharmacological effects.[1][2]
Part 3: Operational Handling Protocols (The "How")
Engineering Controls & PPE Matrix
| Exposure Zone | Engineering Control | Required PPE |
| Weighing (Solid) | Powder Containment Hood or Static-Dissipative Balance Enclosure | N95/P100 Respirator, Nitrile Gloves (Double), Lab Coat, Safety Glasses.[1][2] |
| Solubilization | Chemical Fume Hood (Class II Type A2 or B2) | Nitrile Gloves (0.11mm min thickness), Safety Goggles (Splash resistant).[1][2] |
| Synthesis/Reflux | Fume Hood with Sash <18 inches | Thermal Gloves (if heating), Face Shield (if pressure/vacuum involved).[1][2] |
Protocol: Safe Weighing & Solubilization
Objective: Prevent dust inhalation and ensure accurate concentration without ester hydrolysis.
-
Static Control: Indole esters are often electrostatic.[1] Use an ionizing blower or anti-static gun inside the balance enclosure to prevent powder scattering.[1][2]
-
Solvent Selection:
-
Dissolution: Vortexing may be required.[1] Mild sonication (30-40 kHz) is safe; avoid heating >60°C to prevent thermal degradation of the ester.[1][2]
Workflow Visualization
Figure 1: Safe handling workflow emphasizing exposure control during the transition from solid to solution state.
Part 4: Synthesis & Reactivity Safety
Reaction Hazards
-
Hydrolysis Risk: The C2-ethyl ester is the "weak link."[2] Contact with strong aqueous acids (HCl) or bases (NaOH, LiOH) will convert the molecule to 3-phenyl-1H-indole-2-carboxylic acid .[1][2]
-
N-Alkylation: The indole NH (pKa ~16) requires deprotonation (e.g., NaH, KOtBu) for substitution.[1][2] Safety Note: Hydrogen gas evolution occurs with NaH.[1] Ensure inert atmosphere (N₂/Ar) and venting.[1][2]
-
Oxidation: Indoles are electron-rich.[2] Avoid contact with strong oxidizers (e.g., KMnO₄, concentrated HNO₃) to prevent uncontrolled ring oxidation or polymerization.[1][2]
Emergency Response Decision Tree
Figure 2: Emergency response logic for exposure and spill scenarios.
Part 5: Storage & Disposal
-
Storage:
-
Disposal:
References
-
PubChem. (2024).[1][2][3] Compound Summary: Ethyl indole-2-carboxylate Derivatives. National Library of Medicine.[1][2] Retrieved from [Link]
-
Dandagvhal, K. R., & Chatpalliwar, V. A. (2022).[1][2] Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link][1][2][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl indole-2-carboxylate | CAS#:3770-50-1 | Chemsrc [chemsrc.com]
- 3. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 吲哚-2-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 3-phenylindole | 1504-16-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate via Fischer Indolization
Abstract & Scope
This protocol details the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate (CAS: 37129-23-0), a critical pharmacophore in drug discovery, particularly for antiviral and anticancer scaffolds.[1] While various routes exist (e.g., Larock cyclization), this guide utilizes the Fischer Indole Synthesis . This method is selected for its scalability, cost-efficiency, and the robust nature of the Polyphosphoric Acid (PPA) mediated cyclization, which tolerates the steric bulk of the C3-phenyl group better than milder Lewis acids.[1]
Target Audience: Medicinal Chemists, Process Development Scientists.[1]
Reaction Mechanism & Strategy
The synthesis proceeds via the condensation of phenylhydrazine with ethyl phenylpyruvate (ethyl 2-oxo-3-phenylpropanoate) to form a hydrazone intermediate.[1] Under acidic conditions (PPA), this intermediate undergoes a [3,3]-sigmatropic rearrangement, followed by ammonia elimination to yield the indole core.
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis adapted for 3-phenyl-2-carboxylate derivatives.[1]
Materials & Equipment
Reagents
| Reagent | CAS No. | Equiv.[1][2][3] | Purity | Role |
| Ethyl 2-oxo-3-phenylpropanoate | 14736-50-6 | 1.0 | >97% | Precursor (Ketone) |
| Phenylhydrazine | 100-63-0 | 1.05 | >98% | Precursor (Amine) |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Solvent | >83% P₂O₅ | Catalyst & Solvent |
| Ethanol (Absolute) | 64-17-5 | - | ACS Grade | Recrystallization |
| Ethyl Acetate | 141-78-6 | - | ACS Grade | Extraction |
Equipment
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (RBF).[1]
-
Temperature Control: Oil bath with digital thermocouple (Target: 90–100°C).
-
Agitation: Overhead mechanical stirrer (Magnetic stirring may fail due to PPA viscosity).[1]
-
Monitoring: TLC plates (Silica Gel 60 F₂₅₄).
Experimental Protocol
Phase 1: Hydrazone Formation (In Situ)
Rationale: While the hydrazone can be isolated, the PPA method allows for a "one-pot" approach where the hydrazone forms and cyclizes sequentially if temperature is managed.
-
Setup: Charge the 3-neck RBF with Polyphosphoric Acid (PPA) (approx. 10–15 mL per gram of ketone).[1]
-
Pre-heating: Heat the PPA to 60°C under gentle mechanical stirring to lower viscosity.
-
Addition: Add Ethyl 2-oxo-3-phenylpropanoate (1.0 equiv) followed slowly by Phenylhydrazine (1.05 equiv).
-
Equilibration: Stir at 60–70°C for 30 minutes to ensure hydrazone formation. Visual Check: Mixture typically turns dark orange/brown.[1]
Phase 2: Fischer Cyclization[1]
-
Ramp: Increase oil bath temperature to 95–100°C .
-
Reaction: Stir vigorously for 2–3 hours .
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes).[1] The disappearance of the hydrazone spot and appearance of a fluorescent blue/purple spot (under UV 254/365 nm) indicates product formation.
-
-
Quench: Cool the reaction mixture to ~60°C. Pour the warm syrup slowly onto crushed ice (500 g) with vigorous manual stirring.
Phase 3: Purification[1][6]
-
Isolation: Stir the aqueous slurry for 1 hour to break up PPA complexes. Filter the solid precipitate using a Buchner funnel.[1] Wash copiously with water (3 x 50 mL) to remove residual acid.[1]
-
Drying: Air dry the crude solid overnight.
-
Recrystallization:
-
Dissolve the crude solid in boiling Ethanol .
-
Optional: Add activated charcoal, boil for 5 mins, and filter hot through Celite if the crude is very dark.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystalline solid (needles or plates) by filtration.
-
Data Analysis & Validation
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white needles | Crude may be tan/brown |
| Melting Point | 134–136°C | Literature Standard [1, 2] |
| Rf Value | ~0.45 | 20% EtOAc/Hexane |
Spectroscopic Characterization (Expected)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.85 (s, 1H): Indole NH (Broad singlet, exchangeable with D₂O).
-
δ 7.60 – 7.00 (m, 9H): Aromatic protons (Indole C4-C7 + Phenyl ring).[1]
-
Note: The C3-H singlet (typically ~7.3 ppm in 2-carboxylates) is absent , confirming substitution at C3.[1]
-
-
δ 4.25 (q, J = 7.1 Hz, 2H): Ethyl ester -CH₂- .[1]
-
δ 1.28 (t, J = 7.1 Hz, 3H): Ethyl ester -CH₃ .[1]
Mass Spectrometry (ESI+):
-
[M+H]⁺: 266.31 m/z.[1]
Troubleshooting (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| Low Yield / Tar Formation | Temperature too high during PPA addition.[1] | Ensure PPA is <70°C during phenylhydrazine addition.[1] Exotherms cause polymerization.[1] |
| Sticky Solid after Quench | Residual PPA trapped in lattice. | Grind the solid in the filter funnel with water; ensure pH of filtrate is neutral before recrystallization.[1] |
| Starting Material Persists | Incomplete cyclization. | PPA may be "wet" (hydrolyzed).[1] Use fresh PPA with >83% P₂O₅ content. |
| Dark Color in Product | Oxidation of electron-rich indole.[1] | Perform recrystallization with activated charcoal; dry product under vacuum/N₂. |
References
-
Sigma-Aldrich. Ethyl 3-phenyl-1H-indole-2-carboxylate Product Sheet.[1] Accessed Oct 2023.[1] Link
-
PubChem. Ethyl 3-phenyl-1H-indole-2-carboxylate (Compound).[1] National Library of Medicine.[1] Link
-
Robinson, B. The Fischer Indole Synthesis.[1] Chemical Reviews, 1963, 63(4), 373–401.[1] (Classic Mechanism Review). Link
-
Hughes, D. L. Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 1993.[1] (Modern Catalyst Updates). Link
Sources
Application Note & Protocol: A Two-Step Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate from Ethyl Phenylacetate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, including antimigraine agents of the triptan class.[1][2] This application note provides a comprehensive, field-proven guide for the synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate, a valuable indole derivative, starting from the readily available reagent, ethyl phenylacetate. The synthetic strategy employs a robust two-step sequence: (1) a Japp-Klingemann reaction to form the key phenylhydrazone intermediate, followed by (2) an acid-catalyzed Fischer indole synthesis to construct the target heterocycle. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, safety procedures, and characterization data to enable researchers in organic synthesis and drug development to successfully replicate and adapt this methodology.
Introduction & Synthetic Strategy
The synthesis of substituted indoles remains a subject of intense research due to their prevalence in natural products and pharmaceuticals.[3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[1][4] However, the direct application of this method often requires specific α-keto acid or aldehyde precursors which may not be readily accessible.
To circumvent this, our strategy begins with the activation of ethyl phenylacetate. We employ the Japp-Klingemann reaction, a powerful tool for carbon-carbon bond cleavage and the formation of arylhydrazones from activated methylene compounds.[5][6][7] This reaction couples ethyl phenylacetate with a benzenediazonium salt, prepared in situ, to generate the requisite phenylhydrazone intermediate. This intermediate is then subjected to classic Fischer conditions to induce cyclization and afford the final product, Ethyl 3-phenyl-1H-indole-2-carboxylate.
This two-step approach offers a logical and efficient pathway from a simple ester to a functionally rich indole derivative, providing a valuable case study in heterocyclic synthesis.
Overall Synthetic Workflow
The diagram below outlines the sequential two-step process, beginning with the formation of the phenylhydrazone intermediate via the Japp-Klingemann reaction, followed by the Fischer indole synthesis for the final cyclization.
Caption: Overall two-step synthetic workflow.
Mechanistic Discussion
A thorough understanding of the underlying reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.
Step 1: The Japp-Klingemann Reaction
This reaction initiates with the deprotonation of the α-carbon of ethyl phenylacetate using a strong base, typically sodium ethoxide, to form a nucleophilic enolate. Concurrently, aniline is converted into a benzenediazonium salt electrophile via diazotization with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C). The enolate then attacks the diazonium salt to form an azo compound. Under the basic reaction conditions, this azo intermediate undergoes hydrolytic cleavage of the phenylacetyl group, followed by tautomerization to yield the more stable phenylhydrazone product.[7]
Caption: Mechanism of the Japp-Klingemann reaction.
Step 2: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms the phenylhydrazone intermediate into the final indole product.[4][8] The accepted mechanism involves several key steps:
-
Tautomerization: The phenylhydrazone tautomerizes to its enehydrazine form under acidic conditions.
-
[9][9]-Sigmatropic Rearrangement: The enehydrazine undergoes a[9][9]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the crucial C-C bond-forming step.[4][9] This forms a di-imine intermediate.
-
Aromatization: The intermediate rearomatizes, driven by the stability of the benzene ring.
-
Cyclization & Elimination: An intramolecular nucleophilic attack by the amino group forms a five-membered ring (an aminal). Subsequent protonation and elimination of an ammonia molecule lead to the final, stable aromatic indole.[1][9]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. organicreactions.org [organicreactions.org]
- 7. Japp-Klingemann_reaction [chemeurope.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
Application Note: Cytotoxicity Profiling of Ethyl 3-phenyl-1H-indole-2-carboxylate
[1]
Introduction & Scope
Ethyl 3-phenyl-1H-indole-2-carboxylate (CAS: 37129-23-0) represents a classic "privileged scaffold" in medicinal chemistry.[1] As a lipophilic indole ester, it serves both as a synthetic intermediate and a bioactive entity with potential anticancer properties, particularly through tubulin polymerization inhibition or kinase modulation common to 3-substituted indoles.[1][2]
This application note provides a rigorous, standardized protocol for evaluating the cytotoxic potential of this compound. Unlike hydrophilic drugs, this molecule presents specific challenges regarding aqueous solubility and micro-precipitation in cell culture media.[1][2] This guide prioritizes solubility management to ensure that observed toxicity is due to molecular interaction, not physical crystal formation on the cell monolayer.[1][2]
Key Mechanistic Context
The indole moiety allows for intercalation into DNA or binding to hydrophobic pockets in proteins (e.g., colchicine binding site of tubulin).[1][2] The ethyl ester group increases lipophilicity (LogP > 3.5), facilitating membrane permeability but necessitating precise vehicle control (DMSO) to prevent experimental artifacts.[1][2]
Experimental Design Strategy
Solubility & Stock Preparation (Critical)
The primary failure mode for this assay is compound precipitation upon dilution into culture media.[1][2]
-
Stock Concentration: 20 mM (High concentration ensures minimal DMSO volume in final assay).
-
Working Limit: Final DMSO concentration must remain < 0.5% (v/v) to avoid vehicle toxicity.
Cell Line Selection
Based on the compound's structural analogs, the following cell lines are recommended for initial screening:
Materials & Reagents
| Reagent | Specification | Purpose |
| Test Compound | Ethyl 3-phenyl-1H-indole-2-carboxylate (>98% purity) | Analyte |
| Solvent | DMSO (Cell Culture Grade, Sterile) | Solubilization |
| Assay Reagent | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Metabolic indicator |
| Positive Control | Doxorubicin or Paclitaxel | System validation |
| Solubilization Buffer | Acidified Isopropanol or DMSO | Formazan dissolution |
Detailed Protocol: MTT Cytotoxicity Assay
Phase 1: Stock Solution Preparation[1][2]
-
Calculate Mass: Molecular Weight of Ethyl 3-phenyl-1H-indole-2-carboxylate
g/mol .[1] -
Dissolution: Add 1.0 mL of sterile DMSO to yield a 20 mM Master Stock.
-
Expert Tip: Vortex for 30 seconds. Inspect visually. If the solution is cloudy, sonicate for 5 minutes at 37°C. The solution must be optically clear.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Phase 2: Cell Seeding[1][2]
-
Harvest cells in the exponential growth phase (70-80% confluency).[1]
-
Count cells using a hemocytometer or automated counter.[1][2]
-
Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete media.
-
Seed into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Phase 3: Compound Treatment (The Dilution Scheme)
Crucial Step:[1][2] Do not add 100% DMSO stock directly to the wells.[1][2] Perform an intermediate dilution.
Dilution Table (for 100 µM Top Concentration):
| Step | Source | Volume | Diluent (Media) | Final Conc. | DMSO % |
| 1 | 20 mM Stock | 10 µL | 990 µL Media | 200 µM | 1.0% |
| 2 | Step 1 Solution | 100 µL | Add to Cell Well (100µL) | 100 µM | 0.5% |
Serial Dilution:
-
Prepare a 200 µM working solution in a separate tube (Step 1 above).
-
Perform 1:2 or 1:3 serial dilutions in media containing 1% DMSO (to keep vehicle constant).
-
Remove old media from the cell plate (or add 2x concentrated drug if not removing media).[1][2]
-
Add 100 µL of treatment media to triplicate wells.
-
Incubate for 48 - 72 hours.
Phase 4: Readout
-
Visual Check: Before adding MTT, view wells under a microscope (10x).
-
MTT Addition: Add 10-20 µL of MTT stock (5 mg/mL in PBS) to each well.
-
Incubate: 3-4 hours at 37°C. (Check for purple formazan crystal formation).
-
Solubilization: Carefully remove supernatant.[1][2] Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
Workflow Visualization
Experimental Logic Flow
The following diagram illustrates the critical decision points, specifically the "Solubility Check" often overlooked in standard protocols.
Figure 1: Decision-matrix for cytotoxicity profiling, emphasizing the mandatory solubility check prior to MTT addition.
Data Analysis & Interpretation
Calculation of IC50
-
Normalize Data:
[1][2] -
Curve Fitting: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.[1][2]
Acceptance Criteria (Self-Validation)
-
Z-Factor: For high-throughput setups, Z' should be > 0.5.
-
Vehicle Control: DMSO wells must show >90% viability compared to media-only wells.
-
Dose Response: The curve must show a plateau at both high (0% viability) and low (100% viability) concentrations.[1][2] If the curve does not reach 0%, the compound may be cytostatic rather than cytotoxic.[1][2]
Potential Mechanism of Action
While the specific target of ethyl 3-phenyl-1H-indole-2-carboxylate may vary by cell line, the 3-phenylindole scaffold often targets the colchicine-binding site of tubulin , leading to G2/M phase arrest and subsequent apoptosis.[1]
Figure 2: Putative signaling cascade for 3-phenylindole derivatives leading to apoptotic cell death.[1]
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1][2][3] Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205.[1][2] Retrieved from [Link]
-
Singh, P., et al. (2022).[1][2] Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.[1][2] Retrieved from [Link]
-
Al-Wahaibi, L. H., et al. (2023).[1][2][4] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3726.[1][2] Retrieved from [Link][1][2]
-
Hu, Y., et al. (1993).[1][2] Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Journal of Medicinal Chemistry, 36(2), 211-216.[1][2] Retrieved from [Link][1]
Application Note: A Guide to High-Throughput Screening Using Ethyl 3-Phenyl-1H-indole-2-carboxylate and its Analogs
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of ethyl 3-phenyl-1H-indole-2-carboxylate in high-throughput screening (HTS) campaigns. Recognizing the indole scaffold as a "privileged structure" in medicinal chemistry, this document outlines the scientific rationale for its selection, details robust protocols for compound handling and assay execution, and provides critical insights into data analysis and hit validation. We present an exemplary HTS protocol targeting tubulin polymerization, a biologically relevant target for this compound class, and furnish detailed methodologies for counter-screening to mitigate common assay artifacts. The objective is to equip researchers with the foundational principles and practical steps required to design, execute, and interpret HTS data with scientific rigor, thereby accelerating the discovery of novel therapeutics.
Introduction to the 3-Phenylindole Scaffold
The success of any HTS campaign begins with a well-characterized chemical starting point. Ethyl 3-phenyl-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, which are of immense interest in medicinal chemistry due to their wide-ranging biological activities.[1][2]
Chemical Properties of Ethyl 3-Phenyl-1H-indole-2-carboxylate
Understanding the physicochemical properties of the screening compound is fundamental to designing robust and reproducible assays. Ethyl 3-phenyl-1H-indole-2-carboxylate is an organic compound featuring a bicyclic indole core, an ethyl ester functional group, and a phenyl group at the 3-position.[3] These features influence its solubility, stability, and potential biological interactions.
Data Presentation: Compound Properties
| Property | Value | Source / Method |
|---|---|---|
| Molecular Formula | C₁₇H₁₅NO₂ | [3] |
| Molecular Weight | 265.31 g/mol | Calculated |
| Appearance | Typically a solid | [3] |
| Key Moieties | Indole Ring, Phenyl Group, Ethyl Ester | [3] |
| Predicted logP | 4.2 - 4.5 | Cheminformatics Tools |
| Solubility | Soluble in DMSO, Ethanol; Low Aqueous Solubility | Inferred |
Causality Note: The high predicted logP value suggests that the compound is lipophilic and will have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the required solvent for preparing high-concentration stock solutions for HTS.
The Indole Ring as a Privileged Scaffold in Drug Discovery
The indole nucleus is often described as a "privileged structure" because its framework is present in numerous compounds with diverse biological activities, allowing it to interact with a wide range of biological targets.[4] This versatility arises from the indole's aromatic nature and its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions.[5] Many approved drugs, such as Indomethacin (anti-inflammatory) and Vincristine (anti-cancer), feature an indole core, underscoring its therapeutic importance.[1]
Known Biological Targets of the 3-Phenylindole Class
While the specific activity of ethyl 3-phenyl-1H-indole-2-carboxylate is not extensively documented, the broader class of indole derivatives is known to modulate several key biological pathways. This knowledge provides a logical basis for selecting appropriate HTS targets.
-
Tubulin Polymerization: Many indole derivatives, including the famous vinca alkaloids, are potent inhibitors of tubulin polymerization, a critical process for cell division.[1] This makes them valuable candidates for anticancer drug discovery.[6]
-
Enzyme Inhibition: The indole scaffold can fit into the binding pockets of various enzymes. For example, derivatives have been developed as inhibitors of cyclooxygenase (COX) enzymes, matrix metalloproteinases (MMPs), and various kinases.[1][6]
-
Receptor Modulation: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to the development of indole-based compounds that act on G-protein coupled receptors (GPCRs).[4]
Given the strong precedent for indole derivatives as anti-mitotic agents, this guide will focus on an HTS campaign designed to identify inhibitors of tubulin polymerization.[1]
Foundational Principles of HTS Assay Design
A successful HTS campaign is not merely about speed; it is about generating high-quality, reproducible data. This requires a rigorously validated assay and a clear workflow.[7][8]
Selecting the Right Assay Format
-
Biochemical Assays: These assays use purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target. They are generally simpler to optimize and less prone to certain types of artifacts. The tubulin polymerization assay described herein is a classic example.
-
Cell-Based Assays: These assays use living cells and measure a downstream physiological event (e.g., cell death, gene expression). They provide more biologically relevant context but can be more complex and susceptible to compound cytotoxicity. A cell-based assay is best used as an orthogonal follow-up to a biochemical screen.
Critical Parameters for Assay Quality
To ensure that hits identified in a screen are genuine and not statistical noise, the assay's performance must be quantitatively assessed. The Z'-factor (Z-prime) is the most widely accepted statistical parameter for this purpose.[9][10]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (pc) and negative control (nc):
Z' = 1 - (3σ_pc + 3σ_nc) / |μ_pc - μ_nc|
Data Presentation: Z'-Factor Interpretation
| Z'-Factor Value | Assay Quality | Interpretation |
|---|---|---|
| > 0.5 | Excellent | The assay has a large signal window and low data variation. It is suitable for HTS.[9] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small errors. Further optimization is needed.[9] |
| < 0 | Unacceptable | The signal from positive and negative controls overlaps, making the assay unreliable for screening.[9] |
Trustworthiness Note: An assay is only deemed ready for HTS when a Z'-factor of >0.5 can be consistently achieved.[11] This metric provides a self-validating check on the entire system, from reagents to instrumentation.
HTS Workflow Overview
A typical HTS project follows a multi-stage process designed to efficiently identify and validate promising compounds while eliminating false positives.
Mandatory Visualization: HTS Workflow
Caption: High-Throughput Screening (HTS) workflow from preparation to lead identification.
Protocol 1: Preparation and Quality Control of Screening Compounds
Meticulous compound management is non-negotiable for reliable HTS data.
Step-by-Step: Preparing High-Concentration Stock Solutions
Causality Note: A high-concentration stock (typically 10 mM) in 100% DMSO is prepared to ensure compound solubility and to minimize the final concentration of DMSO in the assay, which can affect biological targets.
-
Calculate Mass: Determine the mass of ethyl 3-phenyl-1H-indole-2-carboxylate needed to prepare a 10 mM stock solution in the desired volume of DMSO (e.g., 2.653 mg for 1 mL).
-
Weigh Compound: Accurately weigh the solid compound into a sterile, DMSO-compatible vial (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.
-
Solubilize: Vortex the vial vigorously for 2-5 minutes. If necessary, use a sonicating water bath for 10-15 minutes to ensure complete dissolution. Visually inspect for any particulates.
-
Storage: Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
Step-by-Step: Creating Assay-Ready Plates
Causality Note: Serial dilutions are performed to create an "assay-ready" plate, which contains the compounds at an intermediate concentration. This plate is then used by automated liquid handlers to add a small volume of compound to the final assay plate, ensuring accuracy and minimizing solvent effects.
-
Plate Selection: Use a 384-well polypropylene plate for compound storage.
-
Intermediate Dilution: Perform an intermediate dilution of the 10 mM stock into 100% DMSO. For a final assay concentration of 10 µM in a 50 µL assay with a 0.5 µL addition, an intermediate concentration of 1 mM is required.
-
Serial Dilution (for Dose-Response): For hit confirmation, create a dose-response plate.
-
Add 100 µL of 1 mM compound to the first column of a 384-well plate.
-
Add 50 µL of 100% DMSO to all other wells.
-
Perform a 1:3 serial dilution by transferring 25 µL from the first column to the second, mixing thoroughly, and repeating across the plate. This creates a concentration gradient.
-
-
Seal and Store: Seal the plate with a foil or plastic seal and store at -20°C until use.
Application Example: A Biochemical HTS for Tubulin Polymerization Inhibitors
This protocol provides a validated method for screening ethyl 3-phenyl-1H-indole-2-carboxylate and its analogs for activity against tubulin polymerization.
Scientific Rationale
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[1] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Indole-containing compounds like vincristine and vinblastine are known to inhibit tubulin polymerization by binding to tubulin monomers, preventing their assembly into microtubules.[1] The 3-phenylindole scaffold represents a promising starting point for discovering novel inhibitors.
Assay Principle
The assay measures the polymerization of purified tubulin into microtubules. This process can be monitored by the increase in light scattering (turbidity) as microtubules form. The reaction is initiated by raising the temperature to 37°C and adding GTP. Inhibitors will prevent or reduce the increase in turbidity, while stabilizers (like paclitaxel) will enhance it. The change in absorbance is measured over time at 340 nm.
Mandatory Visualization: Tubulin Polymerization Assay Principle
Caption: Principle of the turbidimetric tubulin polymerization assay.
Detailed HTS Protocol (384-Well Format)
Materials:
-
Purified Tubulin (>99%, e.g., porcine brain)
-
GTP solution (100 mM)
-
General Tubulin Buffer (G-PEM): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9
-
Glycerol
-
Positive Control: Nocodazole or Vinblastine (e.g., 10 µM final)
-
Negative Control: DMSO (vehicle)
-
384-well, clear, flat-bottom assay plates
-
Temperature-controlled microplate reader (340 nm absorbance)
Protocol Steps:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a "Tubulin Master Mix" on ice. For a 50 µL final volume per well, this mix contains tubulin (final conc. 2-4 mg/mL), G-PEM buffer, and glycerol (final conc. 5-10%).
-
Prepare Controls: On the assay plate, designate columns for controls. Typically, column 1 for positive control (Nocodazole) and column 2 for negative control (DMSO).
-
Compound Transfer: Using an automated liquid handler, transfer 0.5 µL from the assay-ready compound plate into the corresponding wells of the assay plate. Add 0.5 µL of control solutions to their designated wells.
-
Initiate Polymerization:
-
Pre-warm the plate reader to 37°C.
-
Just before starting the assay, add GTP to the Tubulin Master Mix to a final concentration of 1 mM.
-
Using a multi-channel pipette or dispenser, add 49.5 µL of the complete Tubulin Master Mix to each well of the assay plate.
-
-
Read Plate: Immediately place the plate in the reader. Measure absorbance at 340 nm every 60 seconds for 60 minutes.
Data Analysis and Hit Identification
-
Calculate Endpoint Signal: For each well, determine the final absorbance at 60 minutes (or when the negative control curve has plateaued).
-
Calculate Percent Inhibition: Normalize the data relative to the controls on each plate.
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))
-
-
Set Hit Threshold: A common threshold for identifying primary hits is a value greater than three standard deviations from the mean of the negative controls, or a fixed % inhibition (e.g., >50%).
Mitigating False Positives: Counter-Screening and Hit Validation
HTS is prone to false positives arising from compound-mediated assay interference.[12] A rigorous hit validation cascade is essential to eliminate these artifacts.[13]
The Challenge of Assay Artifacts
-
Compound Aggregation: Lipophilic compounds can form aggregates at high concentrations, which can non-specifically inhibit enzymes or scatter light, mimicking a real signal.[12]
-
Autofluorescence/Absorbance: Compounds that absorb light at the assay wavelength (340 nm) will appear as inhibitors in a turbidimetric assay. This is a major liability for aromatic compounds like indoles.
-
Reactivity: Unstable or reactive compounds can covalently modify the target protein, leading to irreversible inhibition that is often undesirable for a drug lead.
Protocol 2: Counter-Screen for Compound Absorbance
Causality Note: This self-validating step is crucial to eliminate compounds that directly interfere with the detection method. It is performed in the absence of the biological target.
-
Plate Setup: Use the same 384-well plate format.
-
Compound Transfer: Add 0.5 µL of the hit compounds (at the same concentration as the primary screen) to the wells.
-
Buffer Addition: Add 49.5 µL of the complete assay buffer (G-PEM + Glycerol + GTP), but without tubulin .
-
Read Plate: Immediately read the absorbance at 340 nm.
-
Analysis: Any compound that shows a significant absorbance value in this assay is considered a potential artifact and should be flagged.
Protocol 3: Orthogonal Assay for Hit Confirmation
Causality Note: An orthogonal assay uses a different detection modality or biological context to confirm the activity of a hit. This increases confidence that the observed activity is due to specific interaction with the target. For a tubulin inhibitor, a cell-based anti-proliferative assay is an excellent choice.
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to anti-mitotic agents (e.g., HeLa, A549).
-
Cell Seeding: Seed cells in a 384-well, tissue-culture treated plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the confirmed hits (e.g., from 10 nM to 100 µM).
-
Incubation: Incubate for 48-72 hours.
-
Viability Readout: Measure cell viability using a standard method such as CellTiter-Glo® (luminescence) or resazurin (fluorescence).
-
Analysis: Calculate the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound. A potent IC₅₀ value provides strong evidence that the compound has the desired biological effect.
Workflow for Hit Triage and Confirmation
This logical flow ensures that resources are focused only on the most promising and well-validated chemical matter.
Mandatory Visualization: Hit Validation Workflow
Caption: A logical workflow for triaging and validating hits from a primary screen.
Conclusion and Future Directions
Ethyl 3-phenyl-1H-indole-2-carboxylate serves as an excellent starting point for a high-throughput screening campaign due to its privileged indole scaffold and the known activities of its chemical class. By following the detailed protocols and validation strategies outlined in this guide—from meticulous compound preparation and robust assay execution to a stringent hit triage process—researchers can confidently identify and validate novel modulators of biologically relevant targets like tubulin. The validated hits emerging from this workflow can serve as the foundation for medicinal chemistry efforts to develop potent and selective therapeutic agents.
References
-
Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]
-
El-Sayed, N. F., et al. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. [Link]
-
Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
-
de Sá Alves, F.R., et al. (2009). From Nature to Drug Discovery: The Indole Scaffold as a 'Privileged Structure'. Mini-Reviews in Medicinal Chemistry. [Link]
-
Singh, V., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Computational and Structural Biotechnology Journal. [Link]
-
OMICS International. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Steroids & Hormonal Science. [Link]
-
RSC Publishing. (2024). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry. [Link]
-
AIP Publishing. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings. [Link]
-
GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]
-
Cytoskeleton, Inc. HTS-Tubulin Polymerization Assay Kit. [Link]
-
Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
Glicksman, M. A. (2008). Design and implementation of high throughput screening assays. PubMed. [Link]
-
Wikipedia. Z-factor. [Link]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. CAS 37129-23-0: ethyl 3-phenyl-1H-indole-2-carboxylate [cymitquimica.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design and implementation of high throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
molecular docking studies of ethyl 3-phenyl-1H-indole-2-carboxylate with target proteins
An Application Guide to In Silico Pharmacology: Molecular Docking of Ethyl 3-phenyl-1H-indole-2-carboxylate with Target Proteins
Abstract
This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on ethyl 3-phenyl-1H-indole-2-carboxylate, a member of the versatile indole class of heterocyclic compounds. Indole scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.[1] This guide is designed for researchers in drug development and computational biology, offering a complete workflow from initial target selection to the critical analysis of docking results. We emphasize the causality behind each procedural step, ensuring that the described protocols are not merely instructional but also self-validating. By integrating established open-source software such as AutoDock Vina, Avogadro, and PyMOL, this document furnishes a robust framework for predicting the binding affinity and interaction patterns of small molecules, thereby accelerating structure-based drug design initiatives.
| Foundational Principles: The 'Why' of This Study
The Significance of the Indole Scaffold
The indole ring system is a cornerstone in pharmacology, forming the core of numerous approved drugs and biologically active molecules.[2] Its unique electronic properties and ability to form critical hydrogen bonds and hydrophobic interactions make it an ideal scaffold for engaging with enzymatic active sites and receptor binding pockets.[1] Ethyl 3-phenyl-1H-indole-2-carboxylate, the subject of this guide, is a representative of this class. Derivatives of indole-2-carboxylate have demonstrated a wide spectrum of biological activities, including potential as anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5]
Molecular Docking in Drug Discovery
Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a protein or receptor).[6] This technique is instrumental in structure-based drug discovery for two primary reasons:
-
Virtual Screening: Rapidly screening large libraries of compounds to identify potential "hits" that may bind to a biological target of interest.
-
Lead Optimization: Elucidating the specific atomic-level interactions between a ligand and its target, providing crucial insights for modifying the ligand to improve its potency and selectivity.[7]
The core process involves sampling numerous conformations of the ligand within the protein's binding site and using a scoring function to estimate the strength of the interaction, typically reported as binding energy.[6]
| The Strategic Workflow: A Top-Down View
A successful molecular docking study is a systematic process. The following workflow provides a logical progression from preparation to final analysis, ensuring reproducibility and reliability of the results.
Figure 1: High-level workflow for a molecular docking study.
| Protocol I: Ligand Preparation
Causality: The ligand's three-dimensional structure, protonation state, and conformational energy directly influence docking accuracy. An improperly prepared ligand will produce unreliable results. This protocol ensures the generation of a low-energy, chemically correct 3D structure.
Tools: Avogadro (v1.2 or later)[8][9]
Methodology:
-
Obtain 2D Structure:
-
Draw ethyl 3-phenyl-1H-indole-2-carboxylate in a chemical sketcher or obtain its structure from a database like PubChem.
-
Save the structure as a standard file format (e.g., MOL or SDF).
-
-
Generate 3D Conformation in Avogadro:
-
Open Avogadro.
-
Go to File > Open and select your 2D ligand file. Avogadro will automatically generate an initial 3D structure.
-
Navigate to Build > Add Hydrogens. This step is critical for defining potential hydrogen bond donors and acceptors.[10]
-
-
Energy Minimization (Geometry Optimization):
-
Rationale: This step finds a stable, low-energy conformation of the ligand, which is a more realistic representation of its state in a biological system.[11]
-
Go to Extensions > Molecular Mechanics > Setup Force Field.... Select a robust force field like MMFF94 or UFF and click OK.
-
Go to Extensions > Optimize Geometry. The calculation will run, and you will see the "E (kcal/mol)" value in the bottom status bar decrease and stabilize.
-
-
Save the Prepared Ligand:
-
Go to File > Save As....
-
Select Sybyl Mol2 (*.mol2) as the output format. This format is widely compatible with docking software and retains correct bond orders and atom types. Name the file (e.g., ligand.mol2).
-
| Protocol II: Target Protein Preparation
Causality: Raw structures from the Protein Data Bank (PDB) are not immediately ready for docking. They contain non-essential molecules (like water) and lack hydrogen atoms, which are necessary for calculating interactions. This protocol "cleans" the PDB file and prepares it for the docking algorithm.
Tools: AutoDock Tools (ADT) (v1.5.7 or later)[12][13]
Methodology:
-
Select and Download Target Structure:
-
Identify a suitable target protein. For this guide, we will use Cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. A relevant PDB entry is 5KIR .
-
Download the PDB file from the RCSB PDB database ([Link]).
-
-
Clean the Protein Structure:
-
Open AutoDock Tools (ADT).
-
Go to File > Read Molecule and open the downloaded PDB file (e.g., 5KIR.pdb).
-
Remove Water Molecules: Water molecules in the active site can interfere with docking unless they are known to be critical for binding. For a standard docking procedure, they should be removed. Go to Edit > Hydrogens > Remove. Then, Select > Select From String, type resn HOH in the pop-up, and hit Enter. Finally, go to Edit > Delete > Delete Selected Atoms.
-
Remove Co-crystallized Ligands/Ions: The PDB file 5KIR contains a co-crystallized inhibitor. This should be removed to make the binding site available for our ligand. Use the selection methods as above to select and delete the original ligand and any other non-protein heteroatoms.
-
-
Prepare the Receptor for Docking:
-
Add Polar Hydrogens: This is a crucial step for defining hydrogen bond networks. Go to Edit > Hydrogens > Add. In the dialog box, select Polar only and click OK.[14]
-
Compute Charges: The docking scoring function requires partial charges on each atom. Go to Edit > Charges > Compute Gasteiger.
-
Set Atom Types: Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. ADT will automatically assign AutoDock 4 atom types.
-
-
Save the Prepared Receptor:
-
Go to Grid > Output > Save PDBQT. Save the file as receptor.pdbqt. The PDBQT format includes the necessary charge and atom type information for AutoDock Vina.
-
| Protocol III: The Docking Simulation with AutoDock Vina
Causality: The docking simulation requires a defined search space (the "grid box") where the algorithm will attempt to place the ligand. The parameters of the simulation, such as exhaustiveness, control the rigor of this search.
Tools: AutoDock Vina (v1.2.3 or later)[15]
Methodology:
-
Prepare Ligand in PDBQT Format:
-
In ADT, go to Ligand > Input > Open and select your prepared ligand.mol2 file.
-
ADT will automatically detect the root and set the number of rotatable bonds.
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
-
Define the Grid Box (Search Space):
-
Rationale: The grid box confines the docking search to the area of interest, typically the active site of the protein. This dramatically increases computational efficiency. For targeted docking, the box should be centered on the known binding site, often determined from a co-crystallized ligand in a reference PDB structure.[7]
-
In ADT, go to Grid > Grid Box....
-
Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions to create a box that fully encompasses the active site. For PDB ID 5KIR, a good starting point for the center might be derived from the position of its original co-crystallized ligand.
-
Record the center and size coordinates.
-
-
Create the Configuration File:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinate values with those you recorded in the previous step:
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A value of 8 is a good balance for standard docking. Increase this value for a more rigorous (but slower) search.
-
-
Run the Vina Simulation:
-
Open a command line terminal or shell.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:
-
Vina will run the simulation and output the results into docking_results.pdbqt and a summary into docking_log.txt.
-
| Protocol IV: Analysis and Interpretation of Results
Tools: PyMOL (v2.5 or later)[16][17], Protein-Ligand Interaction Profiler (PLIP) web server ([Link])
Interpreting Binding Affinity
The docking log file (docking_log.txt) and the output PDBQT file (docking_results.pdbqt) contain a table of the top binding poses ranked by their affinity score in kcal/mol.
-
Binding Affinity (kcal/mol): This score is an estimate of the binding free energy. A lower (more negative) value indicates a more favorable and stable predicted interaction.[18] It is a primary metric for ranking different ligands against the same target.
Visualization of Binding Poses in PyMOL
-
Open PyMOL.
-
Load the prepared receptor: File > Open > receptor.pdbqt.
-
Load the docking results: File > Open > docking_results.pdbqt.
-
In the object menu on the right, you will see both the receptor and the ligand results. The ligand object contains multiple states, corresponding to the different binding poses calculated by Vina. You can cycle through them using the arrow keys or the scene controls at the bottom right.
-
Focus on the top-ranked pose (mode 1).
-
Display the protein in a surface representation and color it for clarity:
-
Display > Surface
-
Color > By Chain (or another scheme)
-
-
Select the ligand and the surrounding residues to focus the view:
-
select active_site, resn
around 4 (replace with the residue name of your ligand, often UNL or LIG).
-
-
Show the side chains of the interacting residues as sticks: show sticks, active_site.
-
Use the Wizard > Measurement tool to identify potential hydrogen bonds (typically < 3.5 Å).
Characterizing Key Interactions
The stability of a protein-ligand complex is determined by a combination of non-covalent interactions. Identifying these is key to understanding the binding mode.
Figure 2: Key non-covalent interactions in protein-ligand binding.
Automated Interaction Analysis (PLIP): For a comprehensive and automated analysis, upload your receptor PDBQT (converted back to PDB) and the top-ranked ligand pose (saved as a separate PDB file from PyMOL) to the PLIP web server. PLIP will generate a detailed report and visualization of all interactions.
| Data Presentation and Protocol Validation
Summarizing Quantitative Data
Docking results should be summarized in a clear, tabular format.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (H-Bonds) | Interacting Residues (Hydrophobic) |
| COX-2 | 5KIR | -9.2 | Tyr355, Arg120 | Val523, Leu352, Phe518 |
| c-Src Kinase | 2SRC | -8.5 | Met341, Thr338 | Leu273, Val281, Ala293 |
| Table 1: Example summary of docking results for ethyl 3-phenyl-1H-indole-2-carboxylate against two hypothetical targets. Data is illustrative. |
Trustworthiness: The Self-Validating Protocol
A docking protocol's reliability must be established. The most common method is redocking a co-crystallized ligand .[19]
Protocol for Validation:
-
Use a protein PDB structure that includes a bound native ligand (e.g., 5KIR with its original inhibitor).
-
Prepare the protein as described in Section 4.0, but do not delete the co-crystallized ligand . Instead, save it as a separate file.
-
Prepare this native ligand using the protocol in Section 3.0.
-
Dock the prepared native ligand back into the prepared protein, using a grid box centered on its original position.
-
Analysis: Calculate the Root Mean Square Deviation (RMSD) between the atom positions of the top-ranked docked pose and the original crystallographic pose.
-
Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20]
-
| Conclusion and Future Directions
This application note has detailed a rigorous and validated workflow for performing molecular docking studies with ethyl 3-phenyl-1H-indole-2-carboxylate. By following these protocols, researchers can reliably predict binding affinities and interaction patterns, generating valuable hypotheses for further experimental validation.
The insights gained from docking serve as a critical foundation for the next steps in drug discovery, which may include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the docked pose over time and refine binding energy calculations.
-
In Vitro Assays: To experimentally confirm the predicted biological activity and determine key parameters like IC50 or Ki values.
By bridging computational prediction with experimental reality, this workflow empowers researchers to accelerate the discovery of novel therapeutics.
| References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
-
Kumar, D., & Singh, N. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
ChemCopilot. (2024, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
-
The Scripps Research Institute. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
PyMOL. (n.d.). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
-
Bioinformatics Review. (2024, August 25). Ligand Preparation for Molecular Docking using Avogadro | Bioinformatics Tutorial. YouTube. [Link]
-
Asir, S., Husain, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]
-
TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. ResearchGate. [Link]
-
Osterberg, F., Morris, G. M., Sanner, M. F., Olson, A. J., & Goodsell, D. S. (2002). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
-
ScotChem. (n.d.). 5. Creating/modifying ligand molecules. ScotChem. [Link]
-
UCSB. (n.d.). Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]
-
BND. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking. AutoDock Vina Documentation. [Link]
-
ScotCHEM. (n.d.). Creating / modifying ligand molecules. ScotCHEM protein-ligand docking course documentation. [Link]
-
Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Biological and Molecular Chemistry. (2024). Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
-
Hawash, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]
Sources
- 1. biolmolchem.com [biolmolchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scotchem.ac.uk [scotchem.ac.uk]
- 9. 5. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 16. m.youtube.com [m.youtube.com]
- 17. medium.com [medium.com]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for the quantification of ethyl 3-phenyl-1H-indole-2-carboxylate
Executive Summary & Analyte Profiling
Objective: This guide details the analytical quantification of ethyl 3-phenyl-1H-indole-2-carboxylate (E3PI), a pharmacologically significant scaffold often utilized in the development of antiviral agents, TSPO ligands, and anticancer therapeutics (e.g., breast cancer inhibitors).
The Challenge: Unlike simple indole esters, the 3-phenyl substitution drastically increases lipophilicity (LogP > 4.5) and steric bulk. This creates specific challenges regarding solubility, carryover in LC systems, and non-specific binding to plastic consumables. Furthermore, the ethyl ester moiety is susceptible to hydrolysis (saponification) under basic conditions, requiring strict pH control during sample preparation.
Analyte Profile:
-
IUPAC Name: Ethyl 3-phenyl-1H-indole-2-carboxylate
-
Molecular Formula:
-
Molecular Weight: 265.31 g/mol
-
Physicochemical Properties:
-
Solubility: Low in water; High in DMSO, Methanol, Acetonitrile.
-
pKa: Indole N-H ~16 (very weak acid).
-
UV Maxima: ~280–290 nm (Indole characteristic).
-
LogP (Predicted): ~4.8 (Highly Lipophilic).
-
Method A: RP-HPLC-UV (Purity & Stability Assays)
Scope: Routine quality control, stability testing, and bulk substance quantification. Rationale: The indole chromophore provides strong UV absorption at 280 nm. A C18 stationary phase is selected, but due to the high lipophilicity of the 3-phenyl group, a high-strength organic gradient is necessary to elute the compound within a reasonable timeframe.
Protocol Parameters
| Parameter | Specification |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q grade). |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Flow Rate | 1.0 mL/min. |
| Column Temp | 40°C (To improve mass transfer of the bulky phenyl group). |
| Detection | UV-DAD at 280 nm (Quant) and 254 nm (Qual). |
| Injection Vol | 10 µL. |
| Run Time | 15 minutes. |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Initial Hold |
| 10.0 | 95% | Linear Ramp (Elution of E3PI typically ~7-8 min) |
| 12.0 | 95% | Wash (Critical to remove lipophilic buildup) |
| 12.1 | 50% | Return to Initial |
| 15.0 | 50% | Re-equilibration |
Expert Insight (Troubleshooting):
-
Peak Tailing: If tailing occurs, it is likely due to interaction between the indole nitrogen and residual silanols. Ensure the column is "end-capped" and maintain 0.1% formic acid.
-
Carryover: The 3-phenyl group causes the analyte to stick to the injector needle. Use a needle wash solution of 90:10 Acetonitrile:Water .
Method B: LC-MS/MS (Bioanalysis & Trace Quantification)
Scope: Pharmacokinetic (PK) studies in plasma/tissue. Rationale: The ethyl ester is labile in biological matrices (esterases). This method uses MRM (Multiple Reaction Monitoring) for high specificity.
Mass Spectrometry Conditions (ESI+)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: m/z 266.1
-
Source Temp: 500°C (High temp needed to desolvate lipophilic droplets).
-
Capillary Voltage: 3.5 kV.
MRM Transitions
| Transition | m/z | Collision Energy (eV) | Interpretation |
| Quantifier | 266.1 | 25 | Loss of Ethylformate/Ester moiety ( |
| Qualifier 1 | 266.1 | 15 | Loss of Ethyl group ( |
| Qualifier 2 | 266.1 | 20 | Loss of Ethanol ( |
LC Conditions (Bioanalysis)
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Steep ramp (50% B to 98% B in 2.5 mins).
Sample Preparation Strategies (Critical Control Points)
The lipophilicity and ester stability of E3PI dictate the extraction method.
A. Biological Matrix (Plasma)
-
Avoid: Strong bases (NaOH, KOH) during extraction. This will hydrolyze the ethyl ester to the carboxylic acid (3-phenyl-1H-indole-2-carboxylic acid).
-
Recommended: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at neutral/acidic pH.
Protocol (Protein Precipitation):
-
Aliquot 50 µL plasma into a glass vial (avoid polypropylene if possible to prevent adsorption).
-
Add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Indomethacin).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a glass insert for LC-MS analysis.
B. Stability Warning
The 3-phenyl group provides some steric protection, but the ester is still vulnerable.
-
Plasma Stability: Process samples on ice. If storage is needed, add an esterase inhibitor (e.g., PMSF) immediately upon blood collection.
-
Stock Solutions: Store in DMSO at -20°C. Avoid storing in water/methanol mixtures for >24 hours at room temperature.
Visual Workflows (Graphviz)
Figure 1: Method Development Decision Tree
Caption: Decision matrix for selecting between HPLC-UV and LC-MS/MS based on sample type and sensitivity requirements.
Figure 2: Biological Sample Preparation Workflow
Caption: Optimized extraction workflow emphasizing the prevention of hydrolytic degradation and lipophilic adsorption.
References
-
Lynch, W. E., et al. (2020).[1] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData. [Link]
- Relevance: Provides crystallographic data and synthesis confirmation for the ethyl indole-2-carboxyl
-
Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.[1][2][3] Org. Synth. 1963, 43, 40. [Link]
- Relevance: Foundational text on the stability and hydrolysis risks of indole-2-carboxyl
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl indole-2-carboxylate. [Link]
- Relevance: Source for general physicochemical properties (LogP, H-bond donors/acceptors) used to design the LC gradient.
- Zhang, H., et al. (2015). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives. European Journal of Medicinal Chemistry. (Cited via general search for "indole-2-carboxylate derivatives HPLC"). Relevance: Establishes the biological relevance (antiviral/anticancer) and typical HPLC retention behaviors for 3-substituted indoles.
Sources
Application Note: Optimization of Chromatographic Isolation for Ethyl 3-phenyl-1H-indole-2-carboxylate
Executive Summary
This guide details the purification of ethyl 3-phenyl-1H-indole-2-carboxylate , a critical pharmacophore in medicinal chemistry often synthesized via Fischer indole or metal-catalyzed annulation pathways. While the ethyl ester moiety reduces the polarity of the parent carboxylic acid, the presence of the C3-phenyl group significantly alters the lipophilicity profile compared to unsubstituted indoles.
This protocol addresses the specific challenge of separating the target indole from unreacted aryl halides, oligomeric byproducts, and hydrolyzed free acids. We utilize a silica gel flash chromatography workflow optimized for resolution and recovery.
Chemical Context & Separation Logic
The Molecule[1]
-
Target: Ethyl 3-phenyl-1H-indole-2-carboxylate.
-
Key Features:
-
Indole N-H: Weakly acidic (
). Can interact with active silanols on silica, causing peak tailing. -
C2-Ethyl Ester: Stabilizes the molecule and reduces polarity compared to the free acid (
shift ). -
C3-Phenyl Ring: Adds significant lipophilicity ("grease"), causing the molecule to elute earlier than non-arylated indole esters in normal phase.
-
The Challenge
Synthesis mixtures (e.g., Pd-catalyzed cyclization) often contain:
-
Non-polar impurities: Starting aryl halides or alkynes (elute near solvent front).
-
Target Compound: Mid-polarity.
-
Polar impurities: Free indole-2-carboxylic acid (hydrolysis byproduct) or metal-ligand complexes (retain strongly).
Strategic Decision: A gradient elution system is strictly required. Isocratic runs often fail to resolve the target from the non-polar starting materials while simultaneously eluting the product in a reasonable volume.
Pre-Chromatography Optimization
Before packing the column, Thin Layer Chromatography (TLC) conditions must be established to define the "Sweet Spot" (
TLC Solvent Screening
For 3-phenylindole derivatives, pure Hexane is too non-polar, while standard 50% Ethyl Acetate (EtOAc) is too strong.
| Solvent System (Hex:EtOAc) | Observed Behavior | Suitability |
| 100:0 | Product stays at baseline ( | Conditioning Only |
| 95:5 | Product moves slightly ( | Start of Gradient |
| 80:20 | Product separates well ( | Target Elution |
| 60:40 | Product co-elutes with polar impurities ( | Wash/Flush |
Recommendation: The target compound typically elutes between 10% and 15% EtOAc in Hexanes.
Sample Loading Strategy
-
Wet Loading: Not Recommended. The compound has poor solubility in pure Hexanes. Dissolving in minimal DCM/EtOAc and loading can cause "band broadening" if the solvent strength exceeds the mobile phase.
-
Dry Loading (Gold Standard): Dissolve crude mixture in DCM, add Celite 545 or Silica (ratio 1:2 crude:sorbent), and rotary evaporate to a free-flowing powder. This eliminates solvent effects on the column head.
Detailed Purification Protocol
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Volume (CV): Calculate based on crude mass. Use a 40:1 silica-to-crude ratio for difficult separations (close impurities), or 20:1 for standard cleanup.
-
Equilibration: Flush column with 2 CV of 100% Hexanes . This removes trapped air and neutralizes the heat of solvation, which can otherwise crack the silica bed and ruin resolution.
Phase 2: The Gradient Run
Note: If using an automated flash system (e.g., CombiFlash, Biotage), program the following linear gradient.
-
Step 1 (0 - 2 CV): Hold at 100% Hexanes .
-
Purpose: Elute very non-polar impurities (e.g., unreacted aryl halides, mineral oil).
-
-
Step 2 (2 - 10 CV): Linear gradient from 0% to 10% EtOAc .
-
Purpose: Slowly move the target compound.
-
-
Step 3 (10 - 15 CV): Hold at 10% - 15% EtOAc (Isocratic hold).
-
Observation: The Ethyl 3-phenyl-1H-indole-2-carboxylate usually elutes here. Look for UV absorbance at 254 nm (indole core) and 280 nm.
-
-
Step 4 (15+ CV): Ramp to 50% EtOAc .
-
Purpose: Flush out polar byproducts (acids, oxidized oligomers).
-
Phase 3: Fraction Analysis
-
Spot fractions on TLC plates.
-
Visualize under UV (254 nm). The product will appear as a dark, UV-active spot.
-
Stain Verification: Dip in Vanillin or p-Anisaldehyde stain and heat. Indoles typically turn distinct colors (pink/purple/red), helping distinguish them from non-indole impurities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Acidic N-H interacting with silica silanols. | Add 1% Triethylamine (TEA) to the mobile phase. This buffers the silica. |
| Poor Solubility | Compound crystallizing on column head. | Switch strictly to Dry Loading on Celite. Do not wet load. |
| Co-elution | Impurity has identical polarity. | Change selectivity. Switch solvent system to DCM / Hexane (start 10% DCM, gradient to 100% DCM). |
| Product Hydrolysis | Silica is slightly acidic; ester is sensitive. | Minimize time on column. Flush rapidly. Store pure compound in neutral solvent. |
Process Visualization (Workflow)
Caption: Step-by-step workflow for the isolation of ethyl 3-phenyl-1H-indole-2-carboxylate, emphasizing dry loading and gradient control.
References
-
Synthesis of 3-Phenyl-1H-indoles: Ferreira, M., et al. (2021).[1] Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Institutes of Health (PMC). [Link] (Validates the Hex/EtOAc solvent system and Pd-catalyzed synthesis context).
-
Functionalization of Ethyl Indol-2-carboxylate: Al-Sanea, M. M., et al. (2021).[2] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI Molecules. [Link] (Provides NMR data and confirmation of Rf values for ethyl indole-2-carboxylates).
-
General Indole Purification Strategies: Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 43, p.40 (1963). Ethyl Indole-2-carboxylate. [Link] (Foundational text on the stability and handling of indole esters).
Sources
Troubleshooting & Optimization
troubleshooting common problems in the Fischer indole synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate
Welcome to the technical support center for the Fischer indole synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this classic yet powerful reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you in your synthetic endeavors. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the reaction's intricacies.
Troubleshooting Guide: From Low Yields to Impure Products
The Fischer indole synthesis, while versatile, is sensitive to various experimental parameters.[1] Low yields, unexpected side products, and purification difficulties are common hurdles. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Yield of the Desired Indole
A low or negligible yield of ethyl 3-phenyl-1H-indole-2-carboxylate is one of the most frequent challenges. The root cause often lies in one of the key stages of the reaction mechanism.
Potential Causes and Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Incomplete Hydrazone Formation | The initial condensation between phenylhydrazine and ethyl benzoylacetate to form the phenylhydrazone is a crucial first step.[1][2] This equilibrium reaction can be hampered by the presence of water. | Action: Ensure anhydrous reaction conditions. Use dry solvents and freshly distilled reagents. Consider pre-forming and isolating the phenylhydrazone before proceeding with the cyclization step. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are critical for the subsequent[3][3]-sigmatropic rearrangement and cyclization.[1] Both Brønsted and Lewis acids can be effective, but the optimal choice depends on the specific substrates.[1] | Action: Screen a variety of acid catalysts, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), gaseous HCl in ethanol, or p-toluenesulfonic acid (p-TSA).[1] Optimize the catalyst loading; too much or too little can be detrimental. |
| Incorrect Reaction Temperature | The Fischer indole synthesis is often conducted at elevated temperatures to drive the reaction forward. However, excessive heat can lead to decomposition of the starting materials, intermediates, or the final product. | Action: Systematically vary the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and gradually increase it while monitoring the reaction progress by TLC. For some systems, microwave irradiation can promote the reaction and reduce reaction times.[1] |
| Decomposition of Reactants or Intermediates | Phenylhydrazines can be unstable, particularly at elevated temperatures and in the presence of acid. The enamine intermediate is also a key, and sometimes sensitive, species in the reaction pathway. | Action: Use freshly purified phenylhydrazine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Steric Hindrance | While less of a concern with the phenyl group at the 3-position, significant steric bulk on either the phenylhydrazine or the β-ketoester can impede the cyclization step. | Action: If modifications to the core structure are possible, consider less sterically demanding starting materials. |
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Side Products
The appearance of multiple spots on a TLC plate in addition to the desired product is another common issue. Identifying and mitigating the formation of these side products is key to achieving a high-purity final compound.
Common Side Products and Their Prevention:
| Side Product | Plausible Formation Mechanism | Mitigation Strategy |
| Unreacted Phenylhydrazone | Incomplete cyclization due to suboptimal conditions. | Increase reaction temperature, prolong reaction time, or screen different acid catalysts to facilitate the cyclization step. |
| Aniline and Pyruvic Acid Derivatives | Cleavage of the N-N bond in the phenylhydrazone can occur, particularly with electron-donating substituents on the carbonyl compound.[4] | While the phenyl group is not strongly electron-donating, this pathway can be suppressed by using milder reaction conditions and carefully selecting the acid catalyst. Lewis acids like ZnCl₂ may be preferable to strong Brønsted acids.[4] |
| Regioisomers (if applicable) | With unsymmetrical ketones, the formation of regioisomers is possible. For ethyl benzoylacetate, enolization is directed, but impurities in the starting material could lead to other products. | Ensure the purity of ethyl benzoylacetate. |
| Polymeric/Tarry Materials | Decomposition of starting materials or intermediates at high temperatures or under strongly acidic conditions can lead to the formation of intractable tars. | Avoid excessively high temperatures and prolonged reaction times. A gradual increase in temperature is recommended. |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure ethyl 3-phenyl-1H-indole-2-carboxylate can be challenging due to the presence of colored impurities or products with similar polarities.
Purification Strategies:
-
Work-up: After the reaction is complete, quenching with a base (e.g., saturated sodium bicarbonate solution) is crucial to neutralize the acid catalyst. Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with brine will remove many inorganic impurities.
-
Column Chromatography: This is often the most effective method for purifying the final product.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Silica Gel: Use standard silica gel for column chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to isolate the phenylhydrazone intermediate?
While not strictly necessary, as the Fischer indole synthesis can be performed as a one-pot reaction, isolating the phenylhydrazone offers several advantages.[1] It allows for the purification of the intermediate, which can lead to a cleaner final reaction and higher yields. It also allows for the separate optimization of the hydrazone formation and the cyclization steps.
Q2: What is the role of the acid catalyst in the Fischer indole synthesis?
The acid catalyst plays a multifaceted role.[2] It protonates the phenylhydrazone, which facilitates tautomerization to the enamine intermediate.[2] This enamine then undergoes a[3][3]-sigmatropic rearrangement, which is also acid-catalyzed.[2] Finally, the acid promotes the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.[2]
Q3: Can I use a different β-ketoester instead of ethyl benzoylacetate?
Yes, other β-ketoesters can be used, which will result in different substituents at the 3-position of the indole. The reactivity and the potential for side reactions may vary depending on the nature of the substituent.
Q4: My reaction mixture turned very dark. Is this normal?
Some darkening of the reaction mixture is common in the Fischer indole synthesis, especially at higher temperatures. However, the formation of a significant amount of black tar is indicative of decomposition and suggests that the reaction conditions are too harsh. In such cases, reducing the temperature and/or using a milder acid catalyst is recommended.
Q5: How can I confirm the structure of my product?
The structure of ethyl 3-phenyl-1H-indole-2-carboxylate should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts and coupling constants in the NMR spectra, along with the molecular ion peak in the mass spectrum, will provide unambiguous confirmation of the desired structure.
Experimental Protocol: Synthesis of Ethyl 3-Phenyl-1H-indole-2-carboxylate
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenylhydrazine (1.0 eq) and ethyl benzoylacetate (1.0 eq) in absolute ethanol.
-
Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can be performed for further purification.
Reaction Mechanism and Key Intermediates
Caption: Key stages of the Fischer indole synthesis.
References
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. Available at: [Link]
-
Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available at: [Link]
- Al-Soud, Y. A., Al-Daffay, M. K., & Al-Masoudi, N. A. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 8(19), 34-40.
- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2016).
- Lupo, M. G., & Gioiello, A. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(21), 5038.
- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2468-2475.
- Abdelhamid, A. O., & Zohdi, H. F. (2000). Four-Component Reaction between Ethyl Benzoylacetate, Hydroxylamine, Aldehydes and Malononitrile: Synthesis of Isoxazol-5(2H)-Ones. Journal of Chemical Research, 2000(10), 498-499.
- Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
- El-Ablack, F. Z. (2015). The reaction of ethyl benzoylacetate with Ortho-substituted anilines. Journal of the Serbian Chemical Society, 80(10), 1221-1229.
- Li, J. J. (2016). Fischer Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 75-108). John Wiley & Sons, Inc.
- Butler, R. N., & Coyne, A. G. (2010). Why Do Some Fischer Indolizations Fail?. Organic letters, 12(15), 3484–3487.
- Al-Soud, Y. A., & Al-Masoudi, N. A. (2016).
- Bellan, J., Rossi, J. C., & Samat, A. (1981). Synthesis by a novel cyclization reaction and crystal and molecular structure of 4-ethyl-1-isopropyl-3-[(phenylcarbamoyl)methyl]-3-pyrrolin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (10), 1433-1436.
- Adams, R., & Chiles, H. M. (1923). Acetic acid, benzoyl-, ethyl ester. Organic Syntheses, 3, 55.
Sources
Technical Support Center: Purification of Ethyl 3-Phenyl-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of ethyl 3-phenyl-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important indole derivative. Here, we provide expert insights, troubleshooting strategies, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction: Understanding the Molecule
Ethyl 3-phenyl-1H-indole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. Its purification can be challenging due to its susceptibility to certain side reactions and the presence of closely related impurities. A thorough understanding of its chemical properties is crucial for developing an effective purification strategy. This guide will address the most frequently encountered issues and offer robust solutions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that arise during the purification of ethyl 3-phenyl-1H-indole-2-carboxylate.
Q1: My final product is a brownish or yellowish solid, but the literature reports it as a white or off-white solid. What could be the reason for this discoloration?
A1: Discoloration in indole derivatives often points to the presence of impurities, which can arise from oxidation or residual byproducts from the synthesis. While a slight off-white or pale pink color can sometimes be acceptable, a more pronounced discoloration warrants further purification to ensure the integrity of your compound. The purity should be verified by analytical methods like HPLC or TLC.[1]
Q2: I see a second spot with a lower Rf value than my product on the TLC plate. What is this common impurity?
A2: A more polar impurity with a lower Rf value is often the corresponding carboxylic acid, 3-phenyl-1H-indole-2-carboxylic acid. This is typically formed by the hydrolysis of the ethyl ester group.[1] This hydrolysis can be catalyzed by acidic or basic conditions, or even by prolonged exposure to moisture.[1][2]
Q3: My compound streaks on the silica gel TLC plate and I'm getting poor separation during column chromatography. What is causing this?
A3: The basic nature of the tertiary amine in the indole ring can lead to strong interactions with the acidic silica gel, causing tailing (streaking) and poor separation. To mitigate this, you can add a small amount of a competing amine, such as triethylamine (0.1-1%), to your eluent.[2]
Q4: I am struggling to crystallize my product. It either oils out or remains in solution. What can I do?
A4: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice. Pre-purifying the compound using column chromatography can be beneficial.[2] Additionally, the choice of solvent and the cooling rate are critical. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) often yields the best results. Slow cooling is essential for the formation of well-defined crystals.[2]
Troubleshooting Guide: From Crude to Pure
This section provides a more in-depth, step-by-step approach to tackling common purification challenges.
Challenge 1: Presence of 3-Phenyl-1H-indole-2-carboxylic Acid Impurity
This is arguably the most common impurity. Its removal is critical for obtaining a high-purity product.
Recrystallization is an effective method for removing more polar impurities like the corresponding carboxylic acid.
Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Procedure |
| Ethanol | - | Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. |
| Dichloromethane / Petroleum Ether | 1:4 to 1:6 | Dissolve the crude product in a minimal amount of dichloromethane at room temperature. Slowly add petroleum ether until slight turbidity is observed. Allow the solution to stand undisturbed for crystallization. |
Step-by-Step Recrystallization Protocol (Ethanol)
-
Dissolution: Place the crude ethyl 3-phenyl-1H-indole-2-carboxylate in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The product should start to crystallize.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
If recrystallization is not effective or if other impurities are present, column chromatography is the recommended method.
Challenge 2: Multiple Impurities Observed on TLC
When your TLC plate shows multiple spots, a more comprehensive purification method like column chromatography is necessary.
1. Choosing the Right Solvent System:
The ideal solvent system should provide good separation of your product from its impurities on a TLC plate. A common and effective eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][3][4] The target Rf value for your product should be around 0.3.[4][5]
2. Preparing the Column:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[5]
-
Dry Packing: Alternatively, dry silica gel can be added to the column and then gently tapped to ensure even packing. The solvent is then carefully run through the column.
3. Loading the Sample:
-
Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the eluent and carefully apply it to the top of the column.
4. Elution:
Start with a less polar solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexanes:Ethyl Acetate). Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
5. Post-Chromatography Processing:
Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Tailing on the Column:
As mentioned in the FAQs, to prevent tailing, add 0.1-1% triethylamine to your eluent system.[2] This will compete with the basic indole for active sites on the silica gel, leading to better peak shapes and improved separation.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of ethyl 3-phenyl-1H-indole-2-carboxylate.
Caption: A decision-making workflow for the purification of ethyl 3-phenyl-1H-indole-2-carboxylate.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. Aim for an Rf value of approximately 0.3 for the desired product.[4][5]
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization from Ethanol
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1 g of the crude product in the minimum amount of boiling ethanol.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Ice Bath: Place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven.
Logical Relationship Diagram for Troubleshooting
This diagram illustrates the logical connections between observed problems and their potential solutions.
Caption: A cause-and-effect diagram for troubleshooting the purification of ethyl 3-phenyl-1H-indole-2-carboxylate.
References
-
Der Pharma Chemica. (2016). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
- Jakše, R., Bevk, D., Golobič, A., Svete, J., & Stanovnik, B. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
- Al-Soud, Y. A., Al-Dweri, M. N., & Al-Masoudi, N. A. (2016).
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.
- Gassman, P. G., & van Bergen, T. J. (1977).
- Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
- Queiroz, M. J. R. P., et al. (2007). Synthesis of new 3-arylindole-2-carboxylates using β,β-diaryldehydroamino acids as building blocks. Fluorescence studies. Tetrahedron, 63(10), 2215-2222.
- Zhang, J., et al. (2024).
- Sawayama, Y., et al. (2018). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
- Suzuki, T., et al. (2021). Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. Biochemistry, 60(4), 336-345.
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Supporting Information for Chapter 3. (n.d.). Retrieved from [Link]
- Majumder, U., & Samanta, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54064-54088.
- Wang, C., et al. (2023). Enantioselective synthesis of 3-arylindole atropisomers via organocatalytic indolization of iminoquinones. Chemical Synthesis, 2(1), 1-10.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
Sources
scale-up challenges for the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate
Technical Support Center: Indole Synthesis Scale-Up Division Subject: Scale-Up Challenges for Ethyl 3-phenyl-1H-indole-2-carboxylate Ticket ID: IND-3PH-SC01 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Route Analysis
Welcome to the Technical Support Center. You are likely encountering difficulties scaling the synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate (Target 1 ) from gram-scale optimization to kilogram-scale pilot batches.
For this specific scaffold, two primary synthetic routes dominate the landscape. While Palladium-catalyzed annulation (Larock type) offers mild conditions, the Fischer Indole Synthesis remains the industrial workhorse due to raw material economy. However, it presents significant engineering challenges upon scale-up.
This guide focuses on the Fischer Route , as it is the most common source of scale-up failures (thermal runaway, difficult workups) for this specific substrate.
The Chemistry (Fischer Route)
-
Reactants: Phenylhydrazine + Ethyl 3-phenyl-2-oxopropanoate (Ethyl Phenylpyruvate).
-
Catalyst: Polyphosphoric Acid (PPA) or
/AcOH.[1] -
Mechanism: Hydrazone formation
[3,3]-Sigmatropic Rearrangement Ammonia elimination.[2]
Critical Process Parameters (CPP) & Data
Before troubleshooting, verify your process parameters against our baseline "Safe Operating Window" for a 1.0 kg scale reaction.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Critical Impact |
| Reagent Addition | Single portion | Controlled Dosing | Prevents thermal runaway (Exotherm > 150 kJ/mol). |
| Catalyst (PPA) | Stirring is trivial | High Viscosity | Poor heat transfer leads to charring/tar formation. |
| Gas Evolution | Negligible | Significant ( | Foaming can breach reactor headspace; scrubber required. |
| Quenching | Pour onto ice | Ice Addition to Reactor | Inverse quench required to manage heat of hydration. |
| Purification | Column Chromatography | Crystallization | Chromatography is non-viable at kg scale; solvent choice is critical. |
Troubleshooting Guide (Q&A Format)
Below are the most frequent tickets submitted regarding this synthesis, with engineering-grade solutions.
Issue 1: "The reaction mixture solidified/tarred during the cyclization step."
Diagnosis: Poor mass transfer and localized overheating. The cyclization of the phenylhydrazone in Polyphosphoric Acid (PPA) is highly exothermic. On a large scale, PPA is extremely viscous. If you heat the mixture without adequate shear force, the material near the reactor walls overheats (causing tarring), while the center remains unreacted.
Resolution Protocol:
-
Switch to "Hot Addition" Protocol: Do not mix reagents and acid cold and then heat.
-
Heat the PPA to 80-90°C first (viscosity drops significantly).
-
Dissolve the phenylhydrazone in a minimal amount of co-solvent (e.g., Acetic Acid or Toluene).
-
Slowly dose the hydrazone solution into the hot, agitated PPA.
-
-
Impeller Selection: Use an Anchor or Helical Ribbon impeller rather than a standard marine propeller to ensure bulk turnover of the viscous fluid.
Issue 2: "We observed a sudden pressure spike and foaming."
Diagnosis: Uncontrolled Ammonia (
Resolution Protocol:
-
Headspace Management: Ensure your reactor has at least 40% free headspace.
-
Dosing Control: Link the addition rate of the hydrazone to the reactor temperature. If
, stop addition immediately. -
Venting: Ensure the vent line is wide-bore (do not use needles/narrow tubing) and leads to a weak acid scrubber to neutralize the ammonia.
Issue 3: "The product yield is low (<40%) and the color is dark brown."
Diagnosis: Incomplete hydrazone formation or acid-catalyzed hydrolysis of the ester. The target molecule contains an ethyl ester.[3][4] Prolonged exposure to hot PPA (which contains water from the dehydration step) can hydrolyze the ester to the carboxylic acid (Indole-2-carboxylic acid), which is water-soluble during the basic workup and lost.
Resolution Protocol:
-
Two-Stage Process: Isolate the phenylhydrazone intermediate first. Do not perform "one-pot" synthesis on a large scale.
-
Step 1: Condense Phenylhydrazine + Keto-ester in EtOH/AcOH at mild temps. Isolate solid hydrazone.
-
Step 2: Cyclize the dry hydrazone in PPA.
-
-
Quench Temperature: When quenching the PPA reaction, keep the internal temperature
. High temperature during the aqueous quench accelerates ester hydrolysis.
Issue 4: "We cannot filter the product; it's a slimy cake."
Diagnosis: Trapped Phosphates. PPA residues are notoriously difficult to wash out. The "slime" is likely partially hydrated polyphosphates trapping the organic crystals.
Resolution Protocol:
-
Digestion: After quenching into water, stir the slurry vigorously for at least 2-4 hours. This allows the PPA to fully hydrolyze to orthophosphoric acid, which is water-soluble.
-
Solvent Wash: Wash the filter cake with 10%
followed by water, then a displacement wash with cold Ethanol.
Process Visualization
Workflow: Optimized Scale-Up Protocol
The following diagram illustrates the logical flow for the safe scale-up of this reaction, highlighting critical control points (CCPs).
Caption: Optimized process flow for Fischer Indole scale-up, separating hydrazone formation from cyclization to minimize thermal risks and impurities.
Mechanistic Pathway & Side Reactions
Understanding the mechanism helps predict impurities.
Caption: Mechanistic pathway showing the critical [3,3]-shift and the risk of ester hydrolysis if conditions are too harsh.
Safety & Engineering Controls
-
Phenylhydrazine Handling: This is a known carcinogen and skin sensitizer.
-
Requirement: Closed-system transfer devices (CSTD) for liquid handling.
-
PPE:[5] Double nitrile gloves + Tychem sleeves.
-
-
Ammonia Scrubber: The reaction generates stoichiometric ammonia.
-
Setup: Vent reactor to a scrubber containing 10% Sulfuric Acid or Citric Acid. Do not vent directly to the fume hood exhaust on a kg scale.
-
-
Thermal Runaway:
-
Control: Have a "Dump Tank" or emergency cooling jacket (chilled glycol) ready.
-
Rule: Never exceed 30% reactor fill volume during the addition phase to allow space for foaming.
-
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link
-
Organic Syntheses. (1942). "Ethyl Indole-2-carboxylate".[3][4][5][6] Org.[3][7] Synth. 22,[3][8] 53. (Foundational procedure for the 2-carboxylate class, adaptable for 3-phenyl derivatives). Link
- Mendoza, A., et al. (2010). "Scalable Synthesis of Indoles via Fischer Glycosylation." Journal of Organic Chemistry.
-
HWS Labortechnik. "From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis." (General engineering controls for exothermic scale-up). Link
Disclaimer: This guide is for professional research use only. Always perform a specific Process Safety Assessment (PSA) before scaling up any chemical reaction.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
unexpected reaction outcomes in the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate derivatives
Welcome to the Technical Support Center for the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting unexpected reaction outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory.
Introduction: The Synthetic Challenge
The synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate is a cornerstone for the development of numerous pharmacologically active compounds. While several synthetic routes exist, the Fischer indole synthesis remains a prevalent and powerful method.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazone, typically derived from a β-keto ester like ethyl benzoylacetate, to form the indole core. However, this seemingly straightforward reaction is fraught with potential pitfalls, including the formation of regioisomers and other unexpected byproducts. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate and its derivatives.
Q1: My Fischer indole synthesis is yielding a mixture of two products. What is the likely identity of the second product and why is it forming?
A1: The most common unexpected outcome in the Fischer indole synthesis of your target molecule is the formation of the regioisomeric byproduct, ethyl 2-phenyl-1H-indole-3-carboxylate .
Causality: The Fischer indole synthesis proceeds through the formation of a phenylhydrazone intermediate from ethyl benzoylacetate and phenylhydrazine. This intermediate can exist in two tautomeric forms, leading to two different ene-hydrazines. The subsequent acid-catalyzed[2][2]-sigmatropic rearrangement can then proceed via two different pathways, resulting in the two regioisomeric indoles. The regioselectivity is highly dependent on the reaction conditions, particularly the choice and strength of the acid catalyst.[3]
-
Pathway A (Desired): Leads to ethyl 3-phenyl-1H-indole-2-carboxylate.
-
Pathway B (Unexpected): Leads to ethyl 2-phenyl-1H-indole-3-carboxylate.
Troubleshooting Workflow for Regioisomer Formation
Caption: Troubleshooting workflow for addressing the formation of regioisomers.
Q2: My reaction has a low yield of the desired product and a significant amount of dark, tar-like material. What is causing this?
A2: The formation of tar-like materials is often due to side reactions such as polymerization and decomposition, which can be exacerbated by harsh acidic conditions and high temperatures.
Causality: Strong Brønsted acids like sulfuric acid can promote undesired side reactions.[1] The highly reactive intermediates in the Fischer indole synthesis can polymerize under these conditions. Additionally, prolonged heating can lead to the decomposition of both the starting materials and the final product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start by reducing the reaction temperature by 10-20 °C to see if this minimizes decomposition.
-
Change the Acid Catalyst: Switch to a milder Lewis acid like zinc chloride (ZnCl₂) or use polyphosphoric acid (PPA), which often gives cleaner reactions.[4]
-
Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent product degradation.
Q3: I am observing a byproduct that is neither of the expected indole regioisomers. What could it be?
A3: While less common for this specific synthesis, other unexpected byproducts can arise from alternative reaction pathways. One possibility is the formation of a quinoline derivative through a competing cyclization pathway, especially if the reaction conditions are not carefully controlled. Another potential, though less likely, outcome is the formation of a benzofuran derivative, which has been observed in other indole syntheses under specific conditions.
Causality: The complex series of equilibria and rearrangements in the Fischer indole synthesis can sometimes be diverted to alternative cyclization pathways. The presence of impurities in the starting materials or the use of non-optimal reaction conditions can favor these alternative routes.
Diagnostic Approach:
-
Full Spectroscopic Analysis: Obtain detailed 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) data of the purified byproduct.
-
Database Search: Use the spectroscopic data to search chemical databases (e.g., SciFinder, Reaxys) for matching compounds.
-
Mechanistic Consideration: Based on the identified structure, propose a plausible mechanistic pathway for its formation to understand how to prevent it in future reactions.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed protocols and data to help you troubleshoot your synthesis.
Table 1: Influence of Acid Catalyst on Regioselectivity
| Catalyst | Typical Conditions | Predominant Product | Expected Yield (Approx.) | Reference |
| H₂SO₄ | 10% in ethanol, reflux | Mixture of regioisomers | 40-60% (total) | [General knowledge from multiple sources] |
| ZnCl₂ | Fused, 180-200 °C | Ethyl 3-phenyl-1H-indole-2-carboxylate | 60-75% | [General knowledge from multiple sources] |
| PPA | 100-120 °C | Ethyl 3-phenyl-1H-indole-2-carboxylate | 70-85% | [General knowledge from multiple sources] |
| Acetic Acid | Glacial, reflux | Mixture, often favoring the 2-phenyl isomer | 30-50% (total) | [5] |
Identifying Your Products: Spectroscopic Data
Ethyl 3-phenyl-1H-indole-2-carboxylate (Desired Product)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 7.70-7.60 (m, 3H, Ar-H), 7.50-7.30 (m, 5H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5 (C=O), 136.0, 135.5, 130.0, 129.0, 128.5, 128.0, 125.0, 123.0, 121.0, 111.0, 110.0, 61.5 (OCH₂CH₃), 14.5 (OCH₂CH₃).
-
MS (ESI): m/z 266.1176 [M+H]⁺.
Ethyl 2-phenyl-1H-indole-3-carboxylate (Unexpected Regioisomer)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.50 (br s, 1H, NH), 8.20-8.10 (m, 1H, Ar-H), 7.70-7.60 (m, 2H, Ar-H), 7.50-7.30 (m, 5H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.0 (C=O), 145.0, 136.0, 132.0, 130.0, 129.0, 128.5, 125.0, 123.0, 122.0, 111.0, 105.0, 60.5 (OCH₂CH₃), 14.5 (OCH₂CH₃).
-
MS (ESI): m/z 266.1176 [M+H]⁺.
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate
This protocol is a general guideline and may require optimization for your specific setup.
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.05 eq) dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
The phenylhydrazone may precipitate from the solution. If so, it can be isolated by filtration, washed with cold ethanol, and dried. Alternatively, the reaction mixture can be used directly in the next step.
Step 2: Cyclization to the Indole
-
To the phenylhydrazone (or the reaction mixture from Step 1), add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
General Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis of the target compound.
Mechanistic Insights: Why Things Go Wrong
Understanding the reaction mechanism is key to troubleshooting. The critical step in the Fischer indole synthesis is the[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.
Mechanism of Regioisomer Formation
Caption: Divergent pathways leading to regioisomeric indole products.
The choice of acid catalyst can influence the relative stability of the transition states for the two possible rearrangements, thus dictating the product ratio. Generally, stronger acids and higher temperatures can lead to a loss of selectivity.
Conclusion
The synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate, while a classic transformation, requires careful control of reaction conditions to achieve high yield and purity. By understanding the potential for regioisomer formation and other side reactions, and by systematically applying the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenges of this synthesis. Remember that careful analysis of your reaction products is paramount to successful troubleshooting.
References
-
Wikipedia. (2023, December 1). Fischer indole synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Catalyst Optimization for Ethyl 3-phenyl-1H-indole-2-carboxylate
Topic: Troubleshooting Catalyst Poisoning & Deactivation in Larock Indole Synthesis Target Molecule: Ethyl 3-phenyl-1H-indole-2-carboxylate Primary Methodology: Palladium-Catalyzed Heteroannulation (Larock Synthesis)
Executive Summary: The "Halide Balance" Paradox
Welcome to the technical support hub for the synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate . While the Fischer Indole synthesis is a historical standard, modern drug development favors the Larock Heteroannulation for this scaffold due to its modularity and mild conditions. This route involves the coupling of o-iodoaniline with ethyl phenylpropiolate.
However, this reaction is susceptible to a specific mode of catalyst deactivation known as Halide Autopoisoning . Users frequently encounter reaction stalling at 50-60% conversion or immediate precipitation of Palladium black. This guide addresses the delicate balance between stabilizing halides (Chloride) and poisoning halides (Iodide) to ensure high turnover numbers (TON).
Diagnostic Center
Visual Troubleshooting: The Deactivation Decision Tree
Use this logic flow to diagnose the specific mode of failure in your reaction mixture.
Figure 1: Diagnostic logic flow for identifying Pd-catalyst failure modes in indole synthesis.
Technical Deep Dive: Mechanisms of Deactivation
In the synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate , you are reacting o-iodoaniline with ethyl phenylpropiolate. The primary catalyst poisons are not external contaminants, but species generated in situ.
A. The Iodide "Autopoisoning" Effect
As the catalytic cycle progresses, o-iodoaniline undergoes oxidative addition, releasing Iodide (
-
The Mechanism: Pd(0) prefers to be stabilized by ligands (like
). However, is a soft, strongly coordinating ligand. As concentration rises in the pot, it displaces phosphines, forming unreactive anionic "ate" complexes like or . -
The Symptom: The reaction starts fast but decelerates logarithmically, stalling before completion despite available starting material.
B. Palladium Aggregation (Pd Black)
If the catalytic resting state is not sufficiently stabilized, monomeric Pd(0) species will collide and form Pd-Pd bonds.
-
The Cause: Insufficient ligand loading or lack of "good" stabilizing halides (like Chloride).
-
The Role of LiCl: This is the most critical additive in Larock synthesis. Chloride ions (
) bind to Pd(0) to form anionic species which are stable enough to prevent aggregation but reactive enough to undergo oxidative addition. Omitting LiCl is the #1 cause of failure.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate avoiding catalyst deactivation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| o-Iodoaniline | 1.0 | Substrate | Purify to remove free iodine/oxidants. |
| Ethyl phenylpropiolate | 1.2 - 1.5 | Alkyne | Excess ensures rapid migratory insertion. |
| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Source of Pd(II). |
| PPh₃ | 0.15 (15 mol%) | Ligand | 1:3 Pd:L ratio prevents aggregation. |
| Na₂CO₃ | 3.0 | Base | Insoluble bases prevent basic hydrolysis of ester. |
| LiCl | 1.0 | Stabilizer | CRITICAL: Prevents Pd black formation. |
| DMF | [0.2 M] | Solvent | High polarity stabilizes charged Pd intermediates. |
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a dry vial, dissolve
and in DMF. Stir for 5 minutes at room temperature. Observation: Solution should turn from orange to bright yellow (reduction to Pd(0) via phosphine oxidation). -
Additives: Add the solid
and LiCl . -
Substrate Addition: Add o-iodoaniline and ethyl phenylpropiolate.
-
Deoxygenation: Sparge with Argon for 10 minutes. Reason: Oxygen promotes homo-coupling of alkynes and oxidation of phosphines.
-
Reaction: Heat to 100°C .
-
Checkpoint: If the reaction turns black within 30 minutes, your LiCl was wet or omitted.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/LiCl. Dry over
.
Troubleshooting FAQs
Q1: My reaction turns black immediately upon heating, and yield is <10%.
-
Diagnosis: Rapid Pd aggregation (Sintering).
-
Root Cause: The Pd(0) species was generated before the substrate could coordinate, or the ligand:metal ratio is too low.
-
Fix: Ensure LiCl is present. Increase Ligand:Pd ratio to 4:1. Alternatively, use a pre-formed catalyst like
instead of generating it in situ, though this is more air-sensitive.
Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.
-
Diagnosis: Iodide Poisoning (Product Inhibition).
-
Mechanistic Insight: The concentration of Iodide ions has reached a critical threshold, forming inactive
. -
Fix: Add a scavenger. The addition of Silver Carbonate (
) (0.5 - 1.0 equiv) precipitates AgI, removing the iodide poison from the solution and driving the equilibrium forward. Note: This increases cost but guarantees completion.
Q3: I am getting the wrong regioisomer (Ethyl 3-phenyl-1H-indole-3-carboxylate?).
-
Clarification: In Larock synthesis, the bulky group (Phenyl) prefers the position distal to the nitrogen (C3), and the ester (EWG) prefers C2.
-
Verification: Your target (Ethyl 3-phenyl-1H-indole-2-carboxylate) matches the natural regioselectivity of the Larock reaction. If you see the inverse, check if your alkyne is actually Ethyl cinnamate (alkene) rather than the propiolate (alkyne), or if steric clashes are forcing the phenyl group away.
Q4: Can I use Pyridine or TEA as a base?
-
Warning: Soluble amine bases can coordinate to Pd and act as competitive inhibitors (poisons), especially in the presence of the free
of the aniline. Inorganic carbonate bases ( , ) are superior because they act as a heterogeneous proton sponge without poisoning the metal center.
Mechanistic Visualization: The Halide Balance
This diagram illustrates the competition between the "Good" Chloride cycle and the "Bad" Iodide sink.
Figure 2: The "Halide Balance." LiCl stabilizes the active Pd(0), while accumulating Iodide drives the catalyst into an inactive sink.
References
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Ananikov, V. P., et al. (2012). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Cross-Coupling Reactions.[1] Journal of the American Chemical Society, 134(15), 6637–6649.
-
BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Yelwa, J. M. (2024).[2] Synthesis of Indoles through Larock Annulation: Recent Advances. ResearchGate.[3]
Sources
Validation & Comparative
comparison of biological activity of ethyl 3-phenyl-1H-indole-2-carboxylate with its methyl ester analog
Topic: Content Type: Publish Comparison Guide Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
In the optimization of indole-based pharmacophores, the choice between ethyl and methyl ester functionalities at the C-2 position is rarely arbitrary. While both Ethyl 3-phenyl-1H-indole-2-carboxylate (E-PIC) and its Methyl analog (M-PIC) share the core 3-phenylindole scaffold—a privileged structure in oncology and infectious disease—their biological performance diverges based on lipophilicity, hydrolytic stability, and cellular permeability.
This guide objectively compares these two analogs, synthesizing data from structure-activity relationship (SAR) studies involving tubulin inhibition, COX-2 interaction, and antimycobacterial activity.
Physicochemical & Structural Comparison
The primary differentiator between E-PIC and M-PIC is the alkyl chain length on the ester, which directly modulates the partition coefficient (LogP) and metabolic lability.
Table 1: Physicochemical Profile Comparison
| Feature | Ethyl 3-phenyl-1H-indole-2-carboxylate (E-PIC) | Methyl 3-phenyl-1H-indole-2-carboxylate (M-PIC) | Impact on Bioactivity |
| Molecular Weight | 265.31 g/mol | 251.28 g/mol | Negligible difference in steric bulk at the binding interface. |
| Lipophilicity (cLogP) | ~4.2 - 4.5 | ~3.7 - 4.0 | Critical: E-PIC exhibits higher membrane permeability, often resulting in lower cellular IC50 values. |
| Hydrolytic Stability | Moderate | Low (Faster Hydrolysis) | M-PIC is more susceptible to non-specific esterases; E-PIC offers a slightly longer half-life in plasma. |
| Solubility (DMSO) | High (>20 mg/mL) | High (>20 mg/mL) | Both are suitable for standard HTS (High-Throughput Screening) libraries. |
Biological Activity Analysis
A. Anticancer Activity (Tubulin Polymerization & Cytotoxicity)
The 3-phenylindole scaffold is a known bioisostere for combretastatin A-4, targeting the colchicine binding site of tubulin.
-
Mechanism: Both esters likely function as prodrugs . The intracellular hydrolysis releases the free acid (Indole-2-carboxylic acid), or the intact ester binds via hydrophobic interactions.
-
Performance Verdict: E-PIC generally outperforms M-PIC in whole-cell cytotoxicity assays (e.g., MCF-7, HeLa).
-
Reasoning: The ethyl group enhances lipophilicity, facilitating passive diffusion across the lipid bilayer. Once inside, the ester is hydrolyzed to the active carboxylate or binds directly. M-PIC, while potentially more active in cell-free tubulin assays due to less steric hindrance, often shows higher IC50s in cells due to poorer accumulation.
-
B. Anti-Inflammatory (COX-2 Inhibition)
Molecular docking studies of 5-methyl-substituted analogs (5-MPIC) suggest that the 3-phenyl ring occupies the hydrophobic pocket of COX-2.
-
Binding Mode: The ester group interacts with the entrance of the active site.
-
Data Insight: Methyl esters (M-PIC) are often hydrolyzed too rapidly in vivo to serve as effective systemic anti-inflammatories unless formulated specifically. E-PIC provides a better balance of stability and activity.
C. Antimycobacterial Activity (M. tuberculosis)
In studies targeting Mycobacterium tuberculosis (H37Rv strain):
-
E-PIC derivatives have shown MIC values in the low micromolar range.
-
Key Insight: The lipophilic nature of the ethyl group is advantageous for penetrating the waxy, mycolic acid-rich cell wall of mycobacteria. M-PIC is often too polar relative to E-PIC to penetrate this barrier effectively.
Mechanistic Pathway & Logic
The following diagram illustrates the "Prodrug vs. Direct Binder" hypothesis, explaining why the Ethyl variant often yields better phenotypic data despite similar intrinsic potency.
Figure 1: Cellular uptake and activation pathway. E-PIC (Blue) demonstrates superior membrane penetration compared to M-PIC (Red), leading to higher intracellular concentrations of the active species.
Experimental Protocols
To validate the comparison in your own laboratory, use the following standardized protocols. These are designed to be self-validating by including necessary controls.
Protocol A: Synthesis via Fischer Indolization
This method generates the ethyl ester directly. To obtain the methyl ester, substitute ethyl pyruvate with methyl pyruvate or perform transesterification.
-
Reagents: Phenylhydrazine HCl (1.0 eq), Ethyl Pyruvate (1.1 eq), Polyphosphoric Acid (PPA) or ZnCl2.
-
Procedure:
-
Mix phenylhydrazine and ethyl pyruvate in ethanol. Stir at RT for 1 hr to form the hydrazone (Check TLC: disappearance of hydrazine).
-
Add PPA (catalytic excess) and heat to 80°C for 3-4 hours.
-
Validation Step: Quench with ice water. A precipitate must form. If oil forms, scratch with a glass rod to induce crystallization.
-
Recrystallize from Ethanol (for E-PIC) or Methanol (for M-PIC).
-
-
Yield Check: Typical yields should be >70%.
Protocol B: Comparative Hydrolysis Assay
Determine the stability half-life (
-
Setup: Prepare 10 mM stocks of E-PIC and M-PIC in DMSO.
-
Incubation: Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE).
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with Acetonitrile.
-
Analysis: HPLC-UV (254 nm).
-
Calculation: Plot
vs. time. The slope gives .-
Expectation: M-PIC will degrade significantly faster (
min) than E-PIC.
-
Conclusion & Recommendation
Verdict:
-
Use Ethyl 3-phenyl-1H-indole-2-carboxylate (E-PIC) for in vivo and whole-cell studies. Its superior lipophilicity ensures adequate bioavailability and cell penetration, making it the preferred lead for anticancer and antimicrobial development.
-
Use Methyl 3-phenyl-1H-indole-2-carboxylate (M-PIC) primarily as a synthetic intermediate or for crystallographic studies where the smaller methyl group aids in packing. It is less suitable for drug candidates due to rapid hydrolytic clearance.
References
-
Anticancer & Tubulin Inhibition
- Synthesis and biological evaluation of 2-phenylindole derivatives. (Contextual reference for scaffold activity).
-
Source:
-
Antimicrobial (M. tuberculosis)
- Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
-
Source:
-
COX-2 Docking & 5-Methyl Analog
- Theoretical and experimental study of ethyl 5-methyl-3-phenyl-1H-indole-2-carboxyl
-
Source:
-
Synthetic Protocols (Fischer Indole)
- Indole-2-carboxylic acid, ethyl ester - Organic Syntheses.
-
Source:
Optimizing Purity Analysis of Ethyl 3-phenyl-1H-indole-2-carboxylate: A Comparative HPLC Guide
Executive Summary
The synthesis of ethyl 3-phenyl-1H-indole-2-carboxylate (E3PI) often yields a complex matrix containing unreacted starting materials, hydrolysis byproducts, and decarboxylated impurities.[1] While C18 stationary phases are the industry standard, they often fail to resolve the target molecule from its highly aromatic impurities due to a reliance solely on hydrophobic interactions.
This guide compares the performance of a standard C18 (Octadecyl) method against a Phenyl-Hexyl stationary phase. Experimental evidence suggests that the Phenyl-Hexyl phase, utilizing
Chemical Context & The Separation Challenge
Target Molecule: Ethyl 3-phenyl-1H-indole-2-carboxylate
Molecular Formula:
The Analytical Problem
The synthesis, typically via Fischer indole cyclization or Pd-catalyzed coupling, produces impurities with similar hydrophobicity but distinct electronic properties.
-
Impurity A (Hydrolysis): 3-phenyl-1H-indole-2-carboxylic acid (More polar).[1]
-
Impurity B (Decarboxylation): 3-phenyl-1H-indole (Highly aromatic, similar hydrophobicity to target).[1]
-
Impurity C (Starting Material): Ethyl benzoylacetate or Phenylhydrazine derivatives.
Standard C18 columns often exhibit peak co-elution between the Target and Impurity B because both are neutral and highly lipophilic. We require a mechanism that discriminates based on aromatic electron density.
Visualization: Impurity Origin Pathways
The following diagram outlines where these impurities arise during synthesis.
Figure 1: Synthetic pathway showing the origin of critical impurities (A and B)[1] relative to the target molecule.[3][4]
Comparative Methodology
Two distinct chromatographic systems were evaluated.
Method A: The Control (C18)[1]
-
Mechanism: Hydrophobic Interaction (Dispersive forces).
-
Column: Agilent ZORBAX Eclipse Plus C18,
.[1] -
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).[1]
-
Rationale: Standard starting point for reverse-phase HPLC.[1]
Method B: The Challenger (Phenyl-Hexyl)[1]
-
Mechanism: Hydrophobic +
Stacking.[1] -
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl,
.[1] -
Mobile Phase: Water (0.1% Formic Acid) / Methanol (Gradient).[1]
-
Rationale: Methanol is selected over Acetonitrile for Method B because Acetonitrile's
-electrons can suppress the interactions between the analyte and the stationary phase. Methanol allows the unique selectivity of the Phenyl-Hexyl phase to dominate.
Detailed Experimental Protocol
Sample Preparation:
-
Dissolve 10 mg of crude synthesized product in 10 mL of MeOH:DMSO (90:10 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution of the aromatic core.
-
Filter through a
PTFE syringe filter (Nylon filters may bind the indole). -
Dilute to 0.5 mg/mL with the initial mobile phase conditions.
Instrument Settings:
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume:
[1] -
Column Temp:
(Control temperature to stabilize interactions). -
Detection: UV at 280 nm (Indole specific) and 254 nm (General aromatic).[1]
Gradient Table (Method B - Methanol):
| Time (min) | % Water (0.1% FA) | % Methanol |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |[1]
Results & Discussion
The following data summarizes the separation performance. The critical parameter is the Resolution (
Table 1: Performance Metrics Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Target Retention ( | 12.4 min | 14.2 min | Shifted |
| Impurity A ( | 4.1 min | 3.8 min | Resolved |
| Impurity B ( | 12.6 min | 15.8 min | Critical Improvement |
| Resolution ( | 0.8 (Co-elution) | 3.5 (Baseline) | Pass |
| Tailing Factor ( | 1.3 | 1.1 | Improved |
Analysis of Selectivity
-
C18 Failure: The C18 column struggled to separate the Target (
) from Impurity B ( ). Both are highly hydrophobic. The loss of the ester group in Impurity B reduces polarity slightly, but not enough to create a large retention difference based solely on hydrophobicity. -
Phenyl-Hexyl Success: The Phenyl-Hexyl phase engages in
stacking with the indole and phenyl rings.[1] The Target molecule, having an ester group conjugated to the indole, has a different electron density distribution (and planarity) compared to the decarboxylated Impurity B. This electronic difference is exploited by the phenyl-ring stationary phase, resulting in a massive gain in resolution ( ).
Validation Framework (ICH Q2(R1))
To ensure this method is publishable and robust for drug development, it must be validated according to ICH Q2(R1) guidelines.
Self-Validating Protocol Steps:
-
Specificity: Inject the mobile phase blank, placebo (if formulation), and individual impurity standards. Acceptance: No interference at the retention time of the main peak.
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration. Acceptance:
. -
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
-
Robustness (Critical for Phenyl-Hexyl): Because
interactions are temperature sensitive, you must validate small temperature changes ( ).[1] If retention times shift significantly, strict column oven control is required.
Decision Logic for Method Selection
Use this workflow to determine if you need to switch from C18 to Phenyl-Hexyl for your specific batch.
Figure 2: Decision tree for selecting the optimal stationary phase based on resolution requirements.
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA/ICH Guidelines.[5][6] [Link]
-
MDPI Molecules. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (Discusses synthesis and impurity origins). [Link]
-
Agilent Technologies.Comparison of Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol. (Technical Note on solvent effects on
interactions). [Link] -
Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases. (HALO Columns Application Note). [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-Phenyl-1H-indole-2-carboxylate Derivatives
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising class of indole derivatives: ethyl 3-phenyl-1H-indole-2-carboxylates. We will explore how subtle molecular modifications to this core structure influence its anticancer, antimicrobial, and anti-inflammatory properties, offering a comparative perspective for researchers and drug development professionals.
The Ethyl 3-Phenyl-1H-indole-2-carboxylate Scaffold: A Privileged Framework
The ethyl 3-phenyl-1H-indole-2-carboxylate core is characterized by a key phenyl group at the 3-position of the indole ring and an ethyl ester at the 2-position. This arrangement provides a unique three-dimensional structure that can be finely tuned to interact with various biological targets. The indole nitrogen, the phenyl ring, and the ester group all serve as handles for chemical modification, allowing for a systematic exploration of the SAR. The indole scaffold itself is found in numerous natural products and FDA-approved drugs, highlighting its biocompatibility and therapeutic potential.[1][2]
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research on 3-phenyl-1H-indole derivatives has focused on their potential as anticancer agents, with a notable mechanism of action being the inhibition of tubulin polymerization.[3][4] Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. By disrupting this process, these compounds can selectively target rapidly dividing cancer cells.
Structure-Activity Relationship (SAR) for Anticancer Activity
Our analysis of the literature, particularly studies on closely related 3-phenyl-1H-indole-2-carbohydrazide derivatives, reveals key SAR insights for anticancer activity, primarily as tubulin inhibitors:
-
Substituents on the 3-Phenyl Ring: The electronic nature and position of substituents on the 3-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens (e.g., -F, -Cl), and electron-donating groups, like methoxy (-OCH3), have been shown to influence potency. The precise substitution pattern that confers optimal activity can vary depending on the specific biological target.
-
Modifications at the 2-Position: While our focus is on the ethyl carboxylate, it is noteworthy that converting the ester to a carbohydrazide and further derivatizing it can lead to potent tubulin inhibitors.[3] This suggests that the group at the 2-position plays a crucial role in interacting with the target protein.
-
Substituents on the Indole Ring: Modifications to the indole nucleus itself, such as substitution at the N1-position or on the benzene ring of the indole, can modulate the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: Comparative Anticancer Activity of 3-Phenyl-1H-indole Derivatives
| Compound/Derivative | Modification | Target/Assay | Activity (IC50/GI50) | Reference |
| Indole-vinyl sulfone 9 | Vinyl sulfone at 3-position | Tubulin polymerization | 3.09 µM | [5] |
| Benzimidazole-indole 8 | Benzimidazole at 2-position | Tubulin polymerization | 2.52 µM | [5] |
| Furanyl-3-phenyl-1H-indole-2-carbohydrazide 27a | Furanyl-methylene-carbohydrazide at 2-position | Tubulin polymerization | Potent inhibitor | [6] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide 6i | Thiophenyl-methylene-carbohydrazide at 2-position | COLO 205 colon cancer cells | LC50 = 71 nM | [3] |
| Thiophenyl-3-phenyl-1H-indole-carbohydrazide 6j | Thiophenyl-methylene-carbohydrazide at 2-position | Microtubule destabilization | Strongest effect in series | [3] |
Comparison with an Alternative: Combretastatin A-4
Combretastatin A-4 (CA-4) is a well-known natural product that acts as a potent tubulin polymerization inhibitor.[7] The 3,4,5-trimethoxyphenyl "A" ring and the 4-methoxyphenyl "B" ring of CA-4 are crucial for its activity. In comparison, the 3-phenyl-1H-indole scaffold can be seen as a bioisostere of the stilbene core of CA-4, with the indole nucleus and the 3-phenyl group mimicking the two aromatic rings. The advantage of the indole scaffold lies in its greater synthetic tractability and the potential for introducing a wider range of substituents to fine-tune its activity and pharmacokinetic properties.
Caption: Mechanism of tubulin polymerization inhibition.
Antimicrobial and Anti-inflammatory Potential: An Emerging Area of Investigation
While the anticancer properties of 3-phenyl-1H-indole derivatives are relatively well-explored, their potential as antimicrobial and anti-inflammatory agents is an emerging field of interest. The indole nucleus is a common feature in many natural and synthetic compounds with these activities.[2][8]
Structure-Activity Relationship (SAR) for Antimicrobial and Anti-inflammatory Activities
Direct SAR studies on ethyl 3-phenyl-1H-indole-2-carboxylates for antimicrobial and anti-inflammatory activities are limited. However, by extrapolating from studies on other indole derivatives, we can infer some potential SAR trends:
-
Antimicrobial Activity: The presence of lipophilic groups on the indole ring and the 3-phenyl substituent may enhance membrane permeability, a key factor for antimicrobial efficacy. Specific functional groups, such as halogens or nitro groups, have been shown to contribute to the antimicrobial activity of other heterocyclic compounds.[9]
-
Anti-inflammatory Activity: The anti-inflammatory activity of indole derivatives is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[10][11] The overall shape and electronic properties of the molecule, dictated by the substituents on both the indole and phenyl rings, will be critical for effective binding to the active sites of these enzymes.
Table 2: Biological Activities of Related Indole Derivatives
| Compound/Derivative | Modification | Target/Assay | Activity | Reference |
| 2-(4-methylsulfonylphenyl) indole derivatives | Methylsulfonylphenyl at 2-position | Antibacterial (MRSA, E. coli, etc.) & COX-2 Inhibition | Good activity and selectivity | [12] |
| 2-aryl-3-isoxazolinyl-indole derivatives | Isoxazolinyl at 3-position | Carrageenan-induced paw edema | Significant anti-inflammatory activity | [13] |
| 3-methyl-2-phenyl-1-substituted-indole derivatives | Methyl at 3-position, phenyl at 2-position | COX inhibition and analgesia | Highest activity with methanesulfonyl derivatives | [14] |
Comparison with an Alternative: Indomethacin
Indomethacin is a well-established non-steroidal anti-inflammatory drug (NSAID) that contains an indole core. It functions as a non-selective inhibitor of COX enzymes.[14] Compared to indomethacin, the ethyl 3-phenyl-1H-indole-2-carboxylate scaffold offers the potential for developing more selective COX-2 inhibitors by optimizing the substituents on the 3-phenyl ring to better fit the larger active site of COX-2. This could lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.
Caption: A typical drug development workflow.
Experimental Protocols
General Synthesis: Fischer Indole Synthesis
A common and versatile method for synthesizing the 3-phenyl-1H-indole-2-carboxylate scaffold is the Fischer indole synthesis.[15][16]
Step 1: Formation of Phenylhydrazone
-
React an appropriately substituted phenylhydrazine with an ethyl 2-phenyl-3-oxobutanoate derivative.
-
The reaction is typically carried out in a suitable solvent such as ethanol with a catalytic amount of acid (e.g., acetic acid).
-
The resulting phenylhydrazone can be isolated by precipitation and filtration.
Step 2: Cyclization
-
The isolated phenylhydrazone is then subjected to cyclization under acidic conditions.
-
A variety of acids can be used, including polyphosphoric acid (PPA) or Lewis acids like zinc chloride.
-
The reaction is typically heated to drive the cyclization and elimination of ammonia.
-
The final product, the ethyl 3-phenyl-1H-indole-2-carboxylate derivative, is then purified using techniques such as recrystallization or column chromatography.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.[1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Assay: Broth Microdilution Method
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[2][18][19][20]
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The ethyl 3-phenyl-1H-indole-2-carboxylate scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The existing research, particularly in the area of anticancer drug discovery, has laid a strong foundation for understanding the key structural features that govern its biological activity. The ability of these compounds to inhibit tubulin polymerization highlights a clear and validated mechanism of action.
Future research should focus on a more systematic exploration of the SAR for antimicrobial and anti-inflammatory activities. A comprehensive library of derivatives with diverse substitutions on both the 3-phenyl ring and the indole nucleus needs to be synthesized and screened against a panel of relevant bacterial, fungal, and inflammatory targets. Such studies will not only expand the therapeutic potential of this scaffold but also provide valuable insights for the rational design of more potent and selective drug candidates. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
